molecular formula C14H11N3O2 B612174 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide CAS No. 188106-83-4

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

货号: B612174
CAS 编号: 188106-83-4
分子量: 253.26 g/mol
InChI 键: KOUGHMOSYJCJLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily for its potential in antiviral and anticancer research. This compound belongs to the benzimidazole class of heterocyclic molecules, which are recognized as privileged pharmacophores due to their structural similarity to purine nucleotides, enabling diverse interactions with biological polymers . Scientific investigations into closely related 2-aryl-1H-benzimidazole-4-carboxamide derivatives have identified compounds with potent and selective antiviral activity. Specifically, several analogues within this structural family demonstrated superior inhibitory activity and selectivity compared to the broad-spectrum antiviral drug ribavirin against Coxsackie virus B3 (CVB3) in vitro, highlighting the promise of this chemotype for developing new antiviral agents . Furthermore, the benzimidazole core is a established scaffold in oncology research, with numerous derivatives reported to exhibit cytotoxic effects through various mechanisms. These mechanisms include the induction of apoptosis, modulation of cellular pathways, and inhibition of key enzymes critical for cancer cell proliferation, such as topoisomerases . The specific substitution pattern of the 4-hydroxyphenyl group at the 2-position is a key structural feature that can influence binding affinity and selectivity towards specific biological targets, making this compound a versatile intermediate or lead structure for further optimization in preclinical research .

属性

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431617
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188106-83-4
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (NU1085)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a potent poly(ADP-ribose) polymerase (PARP) inhibitor also known as NU1085. This document details the core mechanism of PARP inhibition, the resulting cellular consequences, and the synergistic effects of NU1085 with cytotoxic chemotherapies. Quantitative data on its inhibitory potency and cellular activity are presented in structured tables. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also provided to facilitate further research and drug development efforts.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of this compound (NU1085) is the potent inhibition of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage.

NU1085, as a benzimidazole-4-carboxamide derivative, acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP enzymes. By occupying the NAD+ binding site, NU1085 prevents the synthesis of PAR chains. This inhibition of PARP activity leads to two major downstream consequences that contribute to its anticancer effects:

  • Inhibition of DNA Single-Strand Break Repair: By preventing PARylation, NU1085 effectively stalls the recruitment of the BER machinery to sites of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

  • PARP Trapping: More recent studies have revealed that in addition to catalytic inhibition, many PARP inhibitors, including those from the benzimidazole carboxamide class, "trap" PARP-1 and PARP-2 enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is itself a bulky lesion that can interfere with DNA replication and transcription, leading to the formation of DSBs and subsequent cell death.

The accumulation of DSBs is particularly detrimental to cancer cells that have deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality , where the simultaneous loss of two parallel DNA repair pathways (BER through PARP inhibition and HR through genetic mutation) is lethal to the cell, while the loss of either one alone is not.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of its inhibition by this compound (NU1085).

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of NU1085 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1/2 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapping PARP Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR Repair_Proteins Recruitment of DNA Repair Proteins (BER Pathway) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival NU1085 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (NU1085) Inhibition Inhibition of PAR Synthesis NU1085->Inhibition binds to PARP-1/2 & competes with NAD+ Inhibition->PAR DSB_Formation Double-Strand Break (DSB) Formation Inhibition->DSB_Formation leads to unrepaired SSBs Trapping->DSB_Formation creates toxic lesion Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Caption: PARP-1/2 signaling in DNA repair and its inhibition by NU1085.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (NU1085).

Table 1: In Vitro Inhibitory Potency of NU1085
ParameterValueEnzymeReference
Ki6 nMPARP[1]

Note: The specific PARP enzyme (PARP-1 or PARP-2) for the Ki value was not explicitly stated in the reference.

Table 2: Cellular Activity of NU1085 as a Single Agent
Cell LineLC50 (µM)Reference
Various Human Tumor Cell Lines83 - 94[1]
Table 3: Potentiation of Chemotherapy by NU1085 (10 µM)
Chemotherapeutic AgentCell Line PanelPotentiation of Growth Inhibition (Fold Increase)Reference
Temozolomide (TM)12 Human Tumor Cell Lines1.5 - 4[1]
Topotecan (TP)12 Human Tumor Cell Lines1 - 5[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PARP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against PARP enzymes, similar to the one that would have been used to determine the Ki for NU1085. This is based on a widely used ELISA-based method that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound (NU1085) dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of NU1085 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add 25 µL of the NU1085 dilutions or vehicle control (for uninhibited and background wells) to the histone-coated wells.

  • Prepare a reaction mixture containing the PARP enzyme and activated DNA in assay buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to each well, except for the background wells (add assay buffer instead).

  • Add 50 µL of biotinylated NAD+ solution to all wells to start the enzymatic reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of NU1085 and determine the IC50 or Ki value by non-linear regression analysis.

Cell Growth Inhibition Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation, which is suitable for determining the potentiation of chemotherapy.[2][3]

Materials:

  • Human tumor cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (NU1085)

  • Chemotherapeutic agent (e.g., Temozolomide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of NU1085 (e.g., 10 µM).

  • Remove the medium from the wells and replace it with medium containing the drug combinations. Include wells with NU1085 alone, the chemotherapeutic agent alone, and vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 values. The potentiation factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of NU1085.

Clonogenic Assay

The clonogenic assay is the gold standard for determining the long-term reproductive viability of cells after treatment with cytotoxic agents.[4][5]

Materials:

  • Human tumor cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (NU1085)

  • Chemotherapeutic agent (e.g., Temozolomide)

  • Fixing solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat a bulk culture of cells with the desired concentrations of the chemotherapeutic agent with and without NU1085 for a specified duration.

  • After treatment, wash the cells, trypsinize them into a single-cell suspension, and count them.

  • Seed a known number of cells (typically a few hundred to a few thousand, depending on the expected toxicity) into 6-well plates containing fresh medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • After the incubation period, wash the plates with PBS, fix the colonies with the fixing solution for 15 minutes, and then stain with the crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The potentiation of cytotoxicity is determined by comparing the SF of the combination treatment to the single-agent treatments.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Key Readouts PARP_Assay PARP Inhibition Assay (Biochemical) Ki_IC50 Ki / IC50 PARP_Assay->Ki_IC50 Cell_Growth_Assay Cell Growth Inhibition Assay (e.g., MTT) Cell_Viability Cell Viability / IC50 Cell_Growth_Assay->Cell_Viability Clonogenic_Assay Clonogenic Assay (Long-term Survival) Surviving_Fraction Surviving Fraction Clonogenic_Assay->Surviving_Fraction

Caption: Workflow of key in vitro experiments to characterize NU1085.

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A general and plausible synthetic route, based on established benzimidazole synthesis methodologies, is outlined below.[6]

Synthesis_Pathway Reactant1 2,3-Diaminobenzoic acid Intermediate 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxylic acid Reactant1->Intermediate Reactant2 4-Hydroxybenzaldehyde Reactant2->Intermediate Condensation Final_Product 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (NU1085) Intermediate->Final_Product Amidation Amidation_Reagent Amidation Reagent (e.g., SOCl2, then NH3) Amidation_Reagent->Final_Product

Caption: Plausible synthetic route for NU1085.

General Procedure:

  • Condensation: 2,3-Diaminobenzoic acid is condensed with 4-hydroxybenzaldehyde in a suitable solvent, often with a mild acid or oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring. This step yields 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), followed by reaction with ammonia (NH3) to form the final product, this compound.

Purification of the final compound is typically performed by recrystallization or column chromatography.

Conclusion and Future Directions

This compound (NU1085) is a potent inhibitor of PARP enzymes that has demonstrated significant potential as an anticancer agent, both as a standalone therapy in the context of synthetic lethality and as a chemosensitizer. Its ability to potentiate the effects of DNA-damaging agents like temozolomide and topotecan highlights its potential for combination therapies.

Future research should focus on several key areas:

  • Selectivity Profiling: Determining the IC50 values of NU1085 against a broader panel of PARP family members to better understand its selectivity profile.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of NU1085 in relevant preclinical cancer models.

  • Biomarker Discovery: Identifying predictive biomarkers beyond BRCA mutations that can identify patient populations most likely to respond to NU1085 treatment.

  • Structural Biology: Obtaining co-crystal structures of NU1085 in complex with PARP-1 and PARP-2 to elucidate the precise binding interactions and guide the design of next-generation inhibitors.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound and other PARP inhibitors. The provided data, protocols, and pathway diagrams are intended to support and accelerate further investigations into this promising class of anticancer agents.

References

In-Depth Technical Guide: PARP1 Inhibition Specificity of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (NU1085)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the PARP1 inhibition specificity of the compound 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, also known as NU1085. This document collates available quantitative data, outlines detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound (NU1085) is a member of the benzimidazole-4-carboxamide class of molecules, a scaffold known to produce potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a key therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways like BRCA1/2 mutations, leveraging the concept of synthetic lethality.

The specificity of PARP inhibitors is a crucial determinant of their efficacy and safety profile. While many inhibitors target both PARP1 and PARP2, selectivity against other members of the PARP family and unrelated proteins (off-target effects) can influence their therapeutic window. This guide focuses on the available data regarding the specificity of NU1085 for PARP1.

Quantitative Data on Inhibitory Activity

While comprehensive public data on the full PARP family selectivity panel for NU1085 is limited, the benzimidazole-4-carboxamide scaffold has been extensively studied, yielding potent PARP1 inhibitors. The following table summarizes representative data for compounds within this class to provide context for the expected potency of NU1085.

Compound ClassTargetPotency (IC50/Ki)Selectivity vs. PARP2Reference Compound Example
Benzimidazole-4-carboxamidesPARP1Low nMVariableVeliparib (ABT-888)
Benzimidazole-4-carboxamidesPARP2Low nMVariableVeliparib (ABT-888)

Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Machinery (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair facilitates NU1085 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide (NU1085) NU1085->PARP1 inhibits

PARP1's role in the DNA single-strand break repair pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of PARP inhibitor specificity. Below are representative methodologies for key assays.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • NU1085 (test compound) and a reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of NU1085 in DMSO and then dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for PAR chain formation.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of NU1085 relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PARP1_Enzymatic_Assay_Workflow cluster_0 Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of NU1085 Start->Prep_Compound Add_Reagents Add PARP1, Activated DNA, and NU1085 to Plate Prep_Compound->Add_Reagents Initiate_Reaction Add Biotinylated NAD+ Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for the PARP1 enzymatic inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a compound with its target protein within a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This difference in solubility upon heating is quantified to determine target engagement.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Cell culture medium and supplements

  • NU1085

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for SDS-PAGE and Western blotting

  • Anti-PARP1 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with NU1085 at a desired concentration or with a vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 against the temperature to generate a melt curve. A shift in the melting temperature in the presence of NU1085 indicates target engagement.

CETSA_Workflow cluster_0 CETSA Workflow Start Start Treat_Cells Treat Cells with NU1085 or Vehicle Start->Treat_Cells Heat_Cells Apply Temperature Gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Protein Fraction (Supernatant) Centrifuge->Collect_Supernatant Western_Blot Analyze by SDS-PAGE and Western Blot for PARP1 Collect_Supernatant->Western_Blot Analyze_Data Quantify Bands and Generate Melt Curve Western_Blot->Analyze_Data End End Analyze_Data->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Profile

A comprehensive off-target profile for NU1085 is not publicly available. However, for the benzimidazole-based PARP inhibitors, potential off-target activities are typically assessed using broad kinase screening panels (e.g., a panel of several hundred kinases). This is crucial as the ATP-binding site of kinases can sometimes accommodate PARP inhibitors. The lack of available data for NU1085 in this regard represents a knowledge gap.

Conclusion

This compound (NU1085) belongs to a class of compounds with demonstrated high potency for PARP1. While specific and comprehensive data on its selectivity across the entire PARP family and against a broad panel of off-targets are not widely published, the methodologies outlined in this guide provide a framework for the rigorous evaluation of its specificity. For drug development professionals, a thorough characterization of the on- and off-target activities of NU1085 would be a critical next step in assessing its therapeutic potential.

The Structure-Activity Relationship of Benzimidazole-4-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, benzimidazole-4-carboxamides have emerged as a particularly promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole-4-carboxamides, focusing on their roles as PARP inhibitors, DNA intercalating agents, and antioxidant/antiproliferative compounds. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support researchers in the design and development of novel therapeutics based on this versatile scaffold.

Benzimidazole-4-Carboxamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. Inhibitors of these enzymes have shown significant promise as anticancer agents, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The benzimidazole-4-carboxamide core has been successfully utilized to develop potent PARP inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives against PARP-1 and PARP-2 is summarized in Table 1. The data highlights the impact of various heterocyclic moieties at the 2-position on inhibitory potency.[1]

Table 1: PARP-1 and PARP-2 Inhibitory Activities of 2-Substituted 1H-Benzo[d]imidazole-4-carboxamides [1]

CompoundR Group (at C2-position)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
Veliparib (ABT-888) 4.82.1
10a 2-furyl8.56.3
10b 3-furyl25.715.8
11a 2-thienyl12.39.1
11b 3-thienyl35.621.4
11e 1-methyl-1H-pyrrol-2-yl7.95.5
15a 2-pyridyl45.230.1
15e 1-methyl-1H-pyrazol-5-yl9.77.2

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Further studies on 2-phenyl-benzimidazole-4-carboxamide derivatives with different saturated nitrogen-containing heterocycles as linker groups have also yielded potent PARP-1 inhibitors.[2] Compound 6b from this series demonstrated an impressive PARP-1 IC₅₀ of 8.65 nM.[2] Another series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives identified compound 14p with a furan ring substitution as a highly potent PARP-1 inhibitor with an IC₅₀ of 0.023 μM.[3][4]

Signaling Pathway of PARP Inhibition

PARP-1 plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When a PARP inhibitor is present, SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates DSB Double-Strand Break (DSB) (during replication) DNA_SSB->DSB unrepaired PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER repairs BER->DNA_SSB repairs PARP_Inhibitor Benzimidazole-4-carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits HR_Deficient_Cell HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis leads to

PARP-1 Inhibition Signaling Pathway.
Experimental Protocols

A common synthetic route to this class of compounds involves the condensation of a substituted 2-aminoterephthalamide with an appropriate aldehyde.

Synthesis_Workflow Start Starting Materials: 2,3-Diaminobenzamide Substituted Aldehyde Step1 Condensation Reaction: Reflux in a suitable solvent (e.g., ethanol) with a catalyst (e.g., NaHSO₃) Start->Step1 Step2 Work-up: Cooling, filtration, and washing of the crude product Step1->Step2 Step3 Purification: Recrystallization or column chromatography Step2->Step3 Final_Product Final Product: 2-Substituted 1H-Benzo[d]imidazole-4-carboxamide Step3->Final_Product

General Synthetic Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of 2,3-diaminobenzamide (1 mmol) in ethanol (20 mL), add the desired substituted aldehyde (1.1 mmol) and sodium bisulfite (1.5 mmol).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This assay measures the ability of a compound to inhibit the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation: Add 25 µL of PARP-1 buffer to a 96-well plate. Add 5 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration of 1%).

  • Enzyme Addition: Add 10 µL of PARP-1 enzyme solution to each well.

  • Reaction Initiation: Add 10 µL of a PARP cocktail (containing biotinylated NAD+) to initiate the reaction. Incubate the plate at room temperature for 1 hour.

  • Detection: Add 50 µL of streptavidin-HRP to each well and incubate for 1 hour at room temperature. After washing the plate, add 50 µL of a chemiluminescent HRP substrate.

  • Measurement: Read the luminescence using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Benzimidazole-4-Carboxamides as DNA Intercalating Agents

Certain 2-phenylbenzimidazole-4-carboxamides have been investigated as "minimal" DNA-intercalating agents.[5] These compounds possess a tricyclic chromophore with lower aromaticity compared to other intercalators, resulting in lower DNA binding affinity. Despite this, some derivatives exhibit moderate in vivo antileukemic activity and, interestingly, do not show cross-resistance with amsacrine-resistant cell lines, suggesting a mechanism of action that may not involve topoisomerase II inhibition.[5]

Quantitative Structure-Activity Relationship Data

The DNA binding affinity and in vivo antileukemic activity of a series of substituted 2-phenylbenzimidazole-4-carboxamides are presented in Table 2.

Table 2: DNA Binding and In Vivo Antileukemic Activity of 2-Phenylbenzimidazole-4-carboxamides [5]

CompoundR¹ (at C2-phenyl)R² (at C4-carboxamide)DNA Binding Constant (K x 10⁻⁴ M⁻¹)In Vivo Activity (% T/C in P388 leukemia)
1a HNH(CH₂)₂N(CH₃)₂1.2125
1b 4-OCH₃NH(CH₂)₂N(CH₃)₂1.8130
1c 4-NH₂NH(CH₂)₂N(CH₃)₂2.5145
2a HNH(CH₂)₃N(CH₃)₂1.5128
2c 4-NH₂NH(CH₂)₃N(CH₃)₂3.1152

% T/C = (median survival time of treated mice / median survival time of control mice) x 100. A value >125 is considered significant.

Mechanism of DNA Intercalation

DNA intercalators are planar molecules that insert themselves between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, leading to unwinding and lengthening of the helix. These structural changes can interfere with DNA replication and transcription, ultimately leading to cell death.

DNA_Intercalation cluster_Process Intercalation Process cluster_Consequences Functional Consequences Intercalator Benzimidazole-4-carboxamide (Planar Molecule) DNA_Helix DNA Double Helix Intercalator->DNA_Helix inserts between base pairs Intercalated_DNA Distorted DNA Helix (Unwound & Lengthened) Inhibition Inhibition of: - DNA Replication - Transcription Intercalated_DNA->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Mechanism of DNA Intercalation.
Experimental Protocols

The synthesis typically starts from methyl 2,3-diaminobenzoate, which is first condensed with a substituted benzaldehyde, followed by amidation.

Detailed Protocol:

  • Cyclization: A mixture of methyl 2,3-diaminobenzoate (1 mmol) and a substituted benzaldehyde (1.1 mmol) in nitrobenzene (10 mL) is heated at 160 °C for 2 hours. After cooling, the mixture is diluted with petroleum ether, and the precipitate is collected and purified to give the methyl 2-phenylbenzimidazole-4-carboxylate.

  • Amidation: The methyl ester from the previous step (1 mmol) is heated with an appropriate N,N-dialkylaminoalkylamine (5-10 equivalents) at 120-140 °C for 2-4 hours. The excess amine is removed under vacuum, and the residue is purified by column chromatography to yield the final carboxamide.

This assay measures the displacement of ethidium bromide (a fluorescent intercalator) from DNA by the test compound.

  • Preparation: Prepare a solution of calf thymus DNA (e.g., 50 µM) and ethidium bromide (e.g., 5 µM) in a suitable buffer (e.g., Tris-HCl).

  • Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).

  • Titration: Add increasing concentrations of the benzimidazole-4-carboxamide derivative to the solution and measure the fluorescence after each addition.

  • Analysis: The decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by the test compound. The binding constant can be calculated from the titration data.

N-Substituted Benzimidazole Carboxamides as Antioxidant and Antiproliferative Agents

Derivatives of N-substituted benzimidazole carboxamides have been synthesized and evaluated for their antioxidant and antiproliferative activities. The substitution pattern on the benzimidazole core and the N-substituent significantly influences these biological properties.[6]

Quantitative Structure-Activity Relationship Data

The antioxidant and antiproliferative activities of a selection of N-substituted benzimidazole derived carboxamides are presented in Table 3.

Table 3: Antioxidant and Antiproliferative Activities of N-Substituted Benzimidazole Carboxamides [6]

CompoundN-SubstituentR Group (on phenyl)Antioxidant Activity (DPPH, IC₅₀ µM)Antiproliferative Activity (HCT116, IC₅₀ µM)
28 HH3780> 50
34 H3,4-(OCH₃)₂568015.2
40 isobutylH> 100000.6
43 H3,4,5-(OCH₃)₃> 100000.6
Experimental Workflow for Screening

A typical workflow for screening compounds for antioxidant and antiproliferative activities involves a series of in vitro assays.

Screening_Workflow Start Synthesized Benzimidazole-4-carboxamides Antioxidant_Screen Antioxidant Activity Screening (e.g., DPPH, FRAP assays) Start->Antioxidant_Screen Antiproliferative_Screen Antiproliferative Activity Screening (e.g., MTT assay on cancer cell lines) Start->Antiproliferative_Screen Hit_Identification Identification of 'Hit' Compounds (Potent and selective) Antioxidant_Screen->Hit_Identification Antiproliferative_Screen->Hit_Identification Further_Studies Further Studies: - Mechanism of Action - In vivo efficacy Hit_Identification->Further_Studies

Screening Workflow for Antioxidant and Antiproliferative Agents.
Experimental Protocols

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

Benzimidazole-4-carboxamides represent a highly versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to achieve potent and selective activity against various biological targets, including PARP enzymes, DNA, and pathways involved in oxidative stress and cell proliferation. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with this important class of compounds.

References

Spectroscopic Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed spectroscopic information from the closely related analogue, 2-(4-Hydroxyphenyl)-1H-benzimidazole, and established methodologies for the synthesis and characterization of benzimidazole derivatives.

Molecular Structure and Properties

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The addition of a 4-carboxamide group to the benzimidazole core can significantly influence its biological and spectroscopic properties.

Molecular Formula: C₁₄H₁₁N₃O₂[1]

Molecular Weight: 253.26 g/mol [1]

Synonyms: NU1085[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.65s1HImidazole N-H[2]
9.96s1HPhenolic O-H[2]
8.01d, J = 2.4 Hz2HH-2', H-6'[2]
7.53s2HH-4, H-7[2]
7.16dd, J1 = 6.0 Hz, J2 = 3.0 Hz2HH-5, H-6[2]
6.92d, J = 3.6 Hz2HH-3', H-5'[2]
Solvent: DMSO-d₆, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole
Chemical Shift (δ) ppmAssignmentReference
159.59C-4'[2]
152.25C-2[2]
128.62C-2', C-6'[2]
122.07C-4a, C-7a[2]
121.62C-5, C-6[2]
116.15C-3', C-5'[2]
Solvent: DMSO-d₆, Frequency: 150 MHz
Table 3: Infrared (IR) Spectroscopic Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole
Wavenumber (cm⁻¹)AssignmentReference
3308O-H, N-H stretching[2]
1610C=N stretching[2]
Sample Preparation: KBr pellet
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole
IonCalculated m/zFound m/zReference
[M+H]⁺211.0866211.0863[2]
Ionization Mode: ESI

Proposed Synthesis and Spectroscopic Analysis Workflow

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for similar compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 2,3-diaminobenzoic acid and 4-hydroxybenzaldehyde, followed by amidation.

Synthesis_Workflow Reactant1 2,3-Diaminobenzoic Acid Intermediate 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxylic acid Reactant1->Intermediate Reactant2 4-Hydroxybenzaldehyde Reactant2->Intermediate Amidation Amidation (e.g., SOCl₂, NH₃) Intermediate->Amidation Product 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide Amidation->Product

Synthetic pathway for the target compound.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid This step involves the condensation of an o-phenylenediamine derivative with an aldehyde.

  • Dissolve 2,3-diaminobenzoic acid (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA).

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Amidation to this compound This step converts the carboxylic acid to the corresponding carboxamide.

  • Suspend the 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl₂) or oxalyl chloride (a slight excess) dropwise at 0 °C to convert the carboxylic acid to the acid chloride.

  • Stir the reaction mixture at room temperature for a few hours until the conversion is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of ammonia in an organic solvent.

  • Stir the reaction mixture for several hours at room temperature.

  • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data for the synthesized compound.

Spectroscopic_Analysis_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Structural Elucidation NMR->Data IR->Data MS->Data UVVis->Data

Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has well-separated residual solvent peaks.

  • Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • For ¹H NMR, the spectral width should be set to appropriately cover the aromatic and exchangeable proton regions.

  • For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition.

  • Electrospray Ionization (ESI) is a suitable ionization technique for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

  • The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis absorption spectrum should be recorded using a double-beam UV-Vis spectrophotometer.

  • The sample should be dissolved in a spectroscopic grade solvent, such as ethanol or methanol, to prepare a dilute solution.

  • The spectrum should be recorded over a range of approximately 200-800 nm using a quartz cuvette.

Expected Spectroscopic Features

Based on the structure of this compound and the data from its analogue, the following spectral features are anticipated:

  • ¹H NMR: In addition to the signals observed for the reference compound, new signals corresponding to the amide protons (NH₂) are expected, likely appearing as a broad singlet in the downfield region. The aromatic protons on the benzimidazole ring will likely show a different splitting pattern due to the C4-substituent.

  • ¹³C NMR: An additional signal for the carbonyl carbon (C=O) of the amide group is expected in the downfield region (typically ~160-170 ppm). The chemical shifts of the aromatic carbons on the benzimidazole ring will also be affected by the carboxamide group.

  • IR: Characteristic absorption bands for the amide group are expected: N-H stretching vibrations (around 3400-3200 cm⁻¹, possibly two bands for a primary amide), and a strong C=O stretching vibration (amide I band) around 1680-1630 cm⁻¹.

  • Mass Spectrometry: The [M+H]⁺ ion should be observed at m/z 254.0924, corresponding to the molecular formula C₁₄H₁₂N₃O₂⁺.

  • UV-Vis: The UV-Vis spectrum is expected to show absorption maxima characteristic of the extended π-conjugated system of the benzimidazole and hydroxyphenyl rings.

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic analysis of this compound. The provided data for the reference compound and the detailed experimental protocols will be invaluable for researchers working with this and related molecules.

References

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Stability of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and the broader benzimidazole class is included to provide a thorough understanding.

Chemical Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a hydroxyphenyl group at the 2-position and a carboxamide group at the 4-position. Its chemical identity is well-established.[1]

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms NU 1085, 1H-Benzimidazole-7-carboxamide, 2-(4-hydroxyphenyl)-PubChem[1]
CAS Number 188106-83-4ChemicalBook[2]
Molecular Formula C₁₄H₁₁N₃O₂PubChem[1]
Molecular Weight 253.26 g/mol PubChem[1]
Melting Point >300 °C (Predicted for a related aldehyde)ChemicalBook[3][4]
Boiling Point 529.6±56.0 °C (Predicted for a related aldehyde)ChemicalBook[3][4]
Density 1.397±0.06 g/cm³ (Predicted for a related aldehyde)ChemicalBook[3][4]
pKa 9.20±0.15 (Predicted for a related aldehyde)ChemicalBook[3]
Solubility Sparingly soluble in ether; practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis.[5]PubChem[5]

Chemical Stability

The stability of benzimidazole derivatives is influenced by factors such as substitution patterns and environmental conditions.

Thermal Stability: Benzimidazole-based polymers are known for their high thermal stability.[6] Theoretical studies on benzimidazole derivatives indicate that the conjugation of substituents is a crucial factor for thermal stability.[7] It is also suggested that the introduction of methyl groups can increase thermal stability, while nitro groups may decrease it.[7] For the broader class of benzimidazole anthelmintics, stability in solid form has been observed at temperatures up to 50°C.[8]

Photostability: Benzimidazole derivatives can exhibit photosensitivity. Studies on arylazobenzimidazoles show that they can undergo photoisomerization under visible light.[9][10] Research on several benzimidazole anthelmintics has demonstrated high photosensitivity when in solution, while they remain relatively stable in solid form.[8] It is therefore recommended to protect solutions of this compound from light.

Oxidative and Hydrolytic Stability: Comprehensive stability studies on various benzimidazole drug residues have been conducted, evaluating their stability under different storage conditions in biological matrices.[11] The primary degradation pathways for some benzimidazoles involve hydrolysis of carbamate groups.[8] Given the presence of a carboxamide group, the potential for hydrolysis under acidic or basic conditions should be considered for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-aryl-1H-benzimidazole-4-carboxamide derivatives are outlined below.

Synthesis of this compound

A general and efficient method for the synthesis of 2-aryl benzimidazoles involves the condensation of 1,2-phenylenediamine derivatives with arylidene malononitrile in an aqueous medium or under solvent-free conditions.[12] An alternative one-pot, two-step protocol for the preparation of 2-aryl-benzimidazole-3-oxide derivatives utilizes microwave heating.[13]

A General Procedure:

  • Reaction Setup: In a round-bottom flask, combine a 1,2-phenylenediamine derivative bearing a 4-carboxamide group with an equimolar amount of 4-hydroxybenzaldehyde.

  • Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as ethanol, and in the presence of a catalyst like ammonium chloride.[14]

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure this compound.[12]

Characterization

The synthesized compound can be characterized using standard analytical techniques:

  • Melting Point: Determined using a capillary melting point apparatus.

  • Spectroscopic Analysis:

    • FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=O, O-H).

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the compound.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aryl-1H-benzimidazole-4-carboxamide derivative.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1,2-Phenylenediamine -4-carboxamide Derivative C Condensation Reaction (e.g., in Ethanol with NH4Cl catalyst) A->C B 4-Hydroxybenzaldehyde B->C D Crude Product C->D E Recrystallization D->E D->E F Pure 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide E->F G Melting Point Determination F->G F->G H FTIR Spectroscopy F->H I NMR Spectroscopy (¹H, ¹³C) F->I J Mass Spectrometry F->J K Characterized Product

Caption: Synthesis and Characterization Workflow.

Factors Influencing Benzimidazole Stability

This diagram illustrates the key factors that can influence the chemical stability of benzimidazole derivatives.

G Factors Influencing Benzimidazole Stability cluster_factors Influencing Factors cluster_conditions Environmental Stressors A Benzimidazole Core Stability B Substituent Effects (e.g., electron-donating/withdrawing groups) A->B C Environmental Conditions A->C D Light Exposure (Photostability) C->D E Temperature (Thermal Stability) C->E F pH and Moisture (Hydrolytic Stability) C->F G Oxidizing Agents (Oxidative Stability) C->G

Caption: Factors Affecting Benzimidazole Stability.

References

In Silico Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide Binding to PARP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the binding interaction between the compound 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and its target, Poly(ADP-ribose) polymerase 1 (PARP1). This document outlines the molecular docking and simulation protocols, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PARP1 and Benzimidazole-Based Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[1] By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, PARP1 recruits DNA repair machinery to the site of damage.[1][2] In the context of cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Benzimidazole-based compounds have emerged as a promising class of PARP1 inhibitors. The benzimidazole scaffold serves as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP1, enabling competitive inhibition.[3] The specific compound of interest, this compound, has been identified as a potent PARP1 inhibitor.

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity of this compound against PARP1. This data is crucial for validating the in silico models.

Compound NameTargetBinding Affinity (Ki)Reference
This compoundPARP16 nMCalvert, A. H., et al. (2000). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 43(14), 2684–2692.[4]

In Silico Modeling Workflow

The in silico analysis of the binding of this compound to PARP1 typically follows a multi-step computational workflow. This process allows for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of the protein-ligand complex.

G In Silico Modeling Workflow for PARP1 Inhibition cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation cluster_analysis Analysis prep_protein Protein Preparation (PDB: 4ZZZ) docking Molecular Docking (Prediction of Binding Pose) prep_protein->docking prep_ligand Ligand Preparation (2D to 3D Conversion) prep_ligand->docking md_simulation Molecular Dynamics (MD) Simulation (Assessment of Complex Stability) docking->md_simulation binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_simulation->binding_energy interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) md_simulation->interaction_analysis G PARP1 Signaling in DNA Damage Response cluster_damage DNA Damage cluster_parp PARP1 Activation cluster_repair DNA Repair cluster_inhibition Inhibition dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 activates par_synthesis PAR Synthesis parp1->par_synthesis catalyzes ber_recruitment Recruitment of BER Proteins par_synthesis->ber_recruitment dna_repair DNA Repair ber_recruitment->dna_repair inhibitor 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide inhibitor->parp1 inhibits G TNFα-Induced PARP1 Activation Pathway tnfa TNFα tnfr1 TNFR1 tnfa->tnfr1 plc PC-PLC tnfr1->plc activates dag DAG plc->dag produces mek_erk MEK1/2 -> ERK1/2 dag->mek_erk activates parp1 PARP1 mek_erk->parp1 phosphorylates & activates nfkb NF-κB Activation parp1->nfkb co-activates

References

The Discovery and Synthesis of Novel Benzimidazole-Based PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The benzimidazole scaffold has proven to be a versatile and effective core for the design of potent PARP inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of novel benzimidazole-based PARP inhibitors. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and a discussion of key structure-activity relationships.

Introduction to PARP and Its Role in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP-1, the most abundant member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death. This vulnerability has been successfully exploited in the clinic with the approval of several PARP inhibitors for the treatment of various cancers.

The Benzimidazole Scaffold in PARP Inhibitor Design

The benzimidazole core has been a focus of medicinal chemistry efforts to develop novel PARP inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the NAD+ binding pocket of the PARP enzyme. The general structure of a benzimidazole-based PARP inhibitor typically consists of the benzimidazole core, which mimics the nicotinamide moiety of the NAD+ substrate, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]

Modifications often occur at the 2-position of the benzimidazole ring, where different cyclic amines or other functional groups can be introduced to interact with the enzyme's active site. The 4-carboxamide group on the benzimidazole ring is a common feature, as it forms crucial hydrogen bonds with the protein.[3]

Quantitative Data on Novel Benzimidazole-Based PARP Inhibitors

The following tables summarize the in vitro inhibitory activities of several series of novel benzimidazole-based PARP inhibitors against PARP-1 and their anti-proliferative effects on cancer cell lines.

Table 1: PARP-1 Inhibitory Activity of 2-Substituted Benzimidazole-4-carboxamide Derivatives

Compound IDR-Group at C2-PositionPARP-1 IC50 (nM)Reference
Veliparib (ABT-888) (R)-2-methylpyrrolidin-2-yl5.2[4]
17d 1-(4,4-difluorocyclohexyl)piperidin-4-yl4.30[5]
6b 2-phenyl with 1,4-diazepane linker8.65[6]
14p 2-(4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl)23[1]
9a 2-((4-(isoquinoline-1-carboxamido)piperidin-1-yl)methyl)140[7]

Table 2: Anti-proliferative Activity of Selected Benzimidazole-Based PARP Inhibitors

Compound IDCell LineGenotypeAnti-proliferative IC50 (µM)Reference
Veliparib (ABT-888) Capan-1BRCA2 mutant~0.1[2]
17d MDA-MB-436BRCA1 mutant0.015[5]
6m MDA-MB-436BRCA1 mutant25.36[6]
14p MDA-MB-436BRCA1 mutant43.56[1]
14q MDA-MB-436BRCA1 mutant36.69[1]

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazole-4-carboxamides

The synthesis of 2-substituted benzimidazole-4-carboxamides typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The following is a general synthetic scheme:

G cluster_0 Synthesis of Benzimidazole Core A 2,3-Diaminobenzamide D 2-Substituted-1H-benzo[d]imidazole-4-carboxamide A->D Condensation B R-CHO (Aldehyde) B->D C Oxidizing Agent (e.g., Na2S2O5) C->D

Caption: General synthetic route for 2-substituted benzimidazole-4-carboxamides.

A specific example is the synthesis of 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives.[1]

Step 1: Synthesis of the benzimidazole core. 2,3-Diaminobenzamide is reacted with a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is collected by filtration.

Step 2: Functionalization of the side chain. The synthesized benzimidazole derivative can be further modified. For example, a piperazine moiety can be introduced, followed by acylation to yield the final product.

PARP-1 Enzymatic Assay Protocol (Fluorescence-Based)

This protocol is adapted from a method that quantifies the remaining NAD+ after the PARP-1 reaction.[8]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • Test compounds (benzimidazole derivatives)

  • Fluorescent developing reagent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer.

  • In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound to each well.

  • Initiate the reaction by adding a solution of PARP-1 enzyme and β-NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a fluorescent product.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 372 nm and emission at 444 nm).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Inhibition Assay (Western Blot for PAR)

This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR) using Western blotting.[9][10]

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody against PAR.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities. A decrease in the PAR signal indicates inhibition of PARP activity.

Structure-Activity Relationships (SAR)

The potency of benzimidazole-based PARP inhibitors is significantly influenced by the nature and position of substituents on the benzimidazole core and the C2-substituent.

SAR cluster_core Benzimidazole Core cluster_c2 C2-Position Substituents cluster_linker Linker Group cluster_terminal Terminal Groups cluster_activity Biological Activity Core Benzimidazole-4-carboxamide CyclicAmine Cyclic Amines (e.g., Methylpyrrolidine, Piperidine) Core->CyclicAmine Key for Potency Aromatic Substituted Phenyl Rings Core->Aromatic Activity Increased PARP-1 Inhibition CyclicAmine->Activity Linker Saturated N-heterocycles (e.g., Piperazine, 1,4-Diazepane) Aromatic->Linker Terminal Heterocycles (e.g., Furan) Halogens Linker->Terminal Terminal->Activity Enhances Activity PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Benzimidazole-based PARP Inhibitor Inhibitor->PARP1 Inhibits Workflow Design In Silico Design & Library Synthesis Enzymatic PARP-1 Enzymatic Assay (IC50 Determination) Design->Enzymatic Cellular Cell-Based PARP Assay (e.g., Western Blot for PAR) Enzymatic->Cellular Antiproliferative Anti-proliferative Assays (e.g., MTT on BRCA-mutant cells) Cellular->Antiproliferative SAR Structure-Activity Relationship Analysis Antiproliferative->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Process

References

In-Depth Technical Guide: Biological Activity Screening of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[1] This technical guide focuses on the biological activity screening of a specific derivative, 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, a known inhibitor of Poly(ADP-ribose) polymerase (PARP).[2]

While specific quantitative biological activity data for this compound is not extensively available in the public domain, this guide provides a comprehensive overview of the screening methodologies and expected activities based on data from structurally related benzimidazole compounds. The protocols and pathways described herein serve as a robust framework for the evaluation of this and other similar molecules.

Data Presentation: Biological Activities of Related Benzimidazole Derivatives

The following tables summarize the biological activities of benzimidazole derivatives structurally related to this compound, providing a comparative basis for its potential efficacy.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)MTT0.39 µg/mL[3]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)MTT0.32 µg/mL[3]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-116 (Colon)MTT16.82[3]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHT-29 (Colon)MTT20.11[3]
Benzimidazole-Triazole Hybrid (Compound 32)HCT-116 (Colon)MTT3.87[3]
Benzimidazole-Triazole Hybrid (Compound 32)HepG2 (Liver)MTT-[3]
Benzimidazole-Triazole Hybrid (Compound 32)MCF-7 (Breast)MTT8.34[3]
Benzimidazole-Triazole Hybrid (Compound 32)HeLa (Cervical)MTT-[3]
Benzimidazole-urea derivative (V7)H103 (Oral)MTT11.64[4]
Benzimidazole-urea derivative (V7)H314 (Oral)MTT16.68[4]
Benzimidazole-urea derivative (V7)HCT116 (Colon)MTT13.30[4]

Table 2: Antioxidant Activity of Representative Benzimidazole Derivatives

Compound/ExtractAssayIC50 (µg/mL)Reference
Artemisia absinthium L. Ethyl Acetate ExtractDPPH167 ± 4[5]
Artemisia absinthium L. Aqueous ExtractDPPH352 ± 19[5]
2-Methyl-1H-benzimidazoleDPPH144.84[6]
1H-Benzimidazol-2-ylmethanolDPPH400.42[6]

Table 3: Antimicrobial Activity of Representative Benzimidazole Derivatives

CompoundMicroorganismMethodZone of Inhibition (mm)Reference
2-(1H-Benzimizadol-2-yl)-anilineStaphylococcus aureusMIC15.63 (MIC in mg/mL)[7]
2-(1H-Benzimizadol-2-yl)-anilineBacillus licheniformisMIC-[7]
2-(1H-Benzimizadol-2-yl)-anilineProteus vulgarisMIC-[7]
2-(1H-Benzimizadol-2-yl)-anilinePseudomonas aeruginosaMIC-[7]
Benzoxazole derivative (II)Staphylococcus aureusMIC25 (MIC90 in µg/mL)[8]
Benzoxazole derivative (III)Staphylococcus aureusMIC50 (MIC90 in µg/mL)[8]
2-Methyl-1H-benzimidazole-Agar Diffusion7-8[6]

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 value absorbance_reading->data_analysis

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Workflow for DPPH Assay

DPPH_Workflow DPPH Assay Workflow prepare_solutions Prepare DPPH solution and serial dilutions of the test compound reaction_mixture Mix DPPH solution with test compound in a 96-well plate prepare_solutions->reaction_mixture incubation Incubate in the dark at room temperature for 30 min reaction_mixture->incubation absorbance_reading Measure absorbance at 517 nm incubation->absorbance_reading data_analysis Calculate scavenging activity (%) and IC50 value absorbance_reading->data_analysis

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow prepare_plates Prepare agar plates and inoculate with microbial culture create_wells Create wells in the agar prepare_plates->create_wells add_compound Add different concentrations of the test compound to the wells create_wells->add_compound incubation Incubate the plates at the appropriate temperature add_compound->incubation measure_zones Measure the diameter of the zone of inhibition incubation->measure_zones data_analysis Compare the zone of inhibition with controls measure_zones->data_analysis

Caption: Workflow of the agar well diffusion assay.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Signaling Pathways and Mechanisms of Action

PARP-1 Inhibition Pathway

This compound is a known PARP-1 inhibitor. PARP-1 is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP-1, the compound can lead to an accumulation of DNA single-strand breaks, which can then be converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and cell death.

PARP-1 Inhibition Signaling Pathway

PARP1_Inhibition_Pathway PARP-1 Inhibition Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits Replication DNA Replication DNA_damage->Replication PAR PAR Polymer Synthesis PARP1->PAR synthesizes BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers Compound 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide Compound->PARP1 inhibits

Caption: PARP-1 inhibition by this compound leads to apoptosis.

General Anticancer Mechanisms of Benzimidazole Derivatives

Beyond PARP inhibition, benzimidazole derivatives have been shown to exert their anticancer effects through various other mechanisms:

  • Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.

  • Kinase Inhibition: They can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4]

  • Induction of Apoptosis: Benzimidazole derivatives can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Antioxidant Mechanism of Phenolic Benzimidazoles

The presence of a hydroxyphenyl group in this compound suggests potential antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Conclusion

This compound holds promise as a therapeutic agent, particularly due to its established role as a PARP-1 inhibitor. This guide provides a foundational framework for its biological activity screening, encompassing detailed experimental protocols and an overview of the key signaling pathways involved. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information on related benzimidazole derivatives suggests a strong potential for anticancer, and possibly antioxidant and antimicrobial activities. Further comprehensive studies are warranted to fully characterize the biological profile of this compound and to explore its therapeutic potential.

References

Target Validation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as NU1085, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document synthesizes available preclinical data, outlining the compound's mechanism of action, its effects on cancer cell lines, and the experimental protocols utilized for its validation. The information presented herein is intended to support researchers and drug development professionals in the continued investigation and potential clinical application of this and similar benzimidazole-based compounds in oncology.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Within this class, this compound (NU1085) has been identified as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP in cancer cells, especially those with pre-existing defects in other DNA repair pathways such as homologous recombination (HR), can lead to synthetic lethality and targeted cell death. This guide details the validation of PARP as the primary target of NU1085 in cancer cells.

Molecular Target: Poly(ADP-ribose) Polymerase (PARP)

PARP1 is a nuclear enzyme that detects DNA single-strand breaks. Upon activation, it catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Mechanism of Action of this compound (NU1085)

As a PARP inhibitor, NU1085 exerts its anticancer effects through a dual mechanism:

  • Catalytic Inhibition: NU1085 competes with the natural substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains. This enzymatic inhibition hampers the recruitment of DNA repair machinery to sites of DNA damage.

  • PARP Trapping: Certain PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).

The accumulation of unrepaired SSBs, which are converted to toxic DSBs during replication, is particularly detrimental to cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality , forms the basis for the clinical application of PARP inhibitors in specific cancer subtypes.

In Vitro Efficacy: Quantitative Data

While specific IC50 values for this compound (NU1085) across a broad panel of cancer cell lines are not extensively documented in publicly available literature, studies on structurally related benzimidazole-4-carboxamide derivatives and the parent compound's ability to potentiate other cytotoxic agents provide strong evidence of its anti-cancer potential. The table below summarizes representative data for closely related compounds to infer the potential efficacy of NU1085.

Compound ClassCancer Cell LineAssay TypeIC50 / Potentiation FactorReference
2-substituted 1H-benzo[d]imidazole-4-carboxamidesMX-1 (Breast)TMZ PotentiationPF50 = 7.10[2]
2-substituted 1H-benzo[d]imidazole-4-carboxamidesMX-1 (Breast)TMZ PotentiationPF50 = 4.17[2]
Substituted 2-phenylbenzimidazole-4-carboxamidesP388 (Leukemia)In vivo antileukemic effectsModerate activity[3]

Note: PF50 represents the concentration of the inhibitor required to reduce the IC50 of temozolomide (TMZ) by 50%. The lack of extensive, direct IC50 data for NU1085 highlights an area for future research.

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the DNA Damage Response (DDR) pathway .

cluster_0 DNA Damage Response cluster_1 Effect of NU1085 DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Accumulation SSB Accumulation PARP1->Accumulation Leads to Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair NU1085 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (NU1085) Inhibition PARP Inhibition NU1085->Inhibition Inhibition->PARP1 Replication_Fork_Collapse Replication Fork Collapse Accumulation->Replication_Fork_Collapse During S-phase DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis Synthetic Lethality

Figure 1: Signaling pathway of PARP1 in DNA repair and its inhibition by NU1085.

By inhibiting PARP, NU1085 leads to an accumulation of SSBs. In replicating cells, these SSBs are converted into more cytotoxic DSBs. In cells with competent HR repair, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.[4] Studies on the closely related compound NU1025 have shown that PARP inhibition potentiates the effects of DNA damaging agents by retarding DNA repair.[5][6]

Experimental Protocols for Target Validation

Validating the engagement and inhibitory effect of this compound on PARP in cancer cells involves a series of in vitro and cell-based assays.

PARP1 Enzymatic Activity Assay

This assay directly measures the ability of NU1085 to inhibit the catalytic activity of PARP1.

  • Principle: A colorimetric or chemiluminescent assay is used to quantify the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA.

  • Protocol Outline:

    • Coat a 96-well plate with histone proteins.

    • Add recombinant human PARP1 enzyme, activated (nicked) DNA, and varying concentrations of NU1085.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for PARylation.

    • Detect the incorporated biotin using streptavidin-HRP and a suitable substrate.

    • Measure the signal (absorbance or luminescence) and calculate the IC50 value of NU1085.

start Start plate_prep Coat 96-well plate with histones start->plate_prep reagents Add PARP1, activated DNA, and NU1085 plate_prep->reagents reaction Initiate with biotinylated NAD+ reagents->reaction incubation Incubate for PARylation reaction->incubation detection Add Streptavidin-HRP and substrate incubation->detection readout Measure signal and calculate IC50 detection->readout end End readout->end

Figure 2: Workflow for a PARP1 enzymatic activity assay.
Cell Viability and Cytotoxicity Assays

These assays determine the effect of NU1085 on the proliferation and survival of cancer cell lines.

  • Principle: Assays such as MTT, MTS, or CellTiter-Glo measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Protocol Outline:

    • Seed cancer cells (with and without HR deficiency, e.g., BRCA-mutant vs. BRCA-wildtype) in 96-well plates.

    • Treat cells with a range of concentrations of NU1085 for a specified period (e.g., 72 hours).

    • Add the assay reagent (e.g., MTT) and incubate.

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for PARP Activity and DNA Damage

This technique is used to assess the downstream cellular effects of PARP inhibition.

  • Principle: Western blotting detects specific proteins in a cell lysate. Inhibition of PARP activity can be monitored by the reduction of PAR polymer formation. Increased DNA damage can be assessed by the phosphorylation of H2AX (γH2AX), a marker of DSBs.

  • Protocol Outline:

    • Treat cancer cells with NU1085, with or without a DNA damaging agent.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against PAR and γH2AX.

    • Use a suitable secondary antibody and detect the signal.

    • Analyze the changes in PAR levels and γH2AX expression.

In Vivo Studies

While specific in vivo efficacy data for NU1085 is limited in the reviewed literature, the general approach for evaluating benzimidazole-based PARP inhibitors in preclinical models is as follows:

  • Xenograft Models: Human cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer) are implanted into immunocompromised mice. Once tumors are established, mice are treated with NU1085, either as a monotherapy or in combination with a DNA-damaging agent like temozolomide or a platinum-based chemotherapy. Tumor growth is monitored over time to assess the anti-tumor activity.[2][7]

cell_culture Culture human cancer cells implantation Implant cells into immunocompromised mice cell_culture->implantation tumor_growth Allow tumors to establish implantation->tumor_growth treatment Administer NU1085 (monotherapy or combination) tumor_growth->treatment monitoring Monitor tumor volume and animal weight treatment->monitoring endpoint Endpoint analysis: Tumor growth inhibition monitoring->endpoint

Figure 3: General workflow for in vivo efficacy studies using xenograft models.

Conclusion and Future Directions

This compound (NU1085) is a validated inhibitor of PARP, a key enzyme in the DNA damage response pathway. Its mechanism of action, centered on catalytic inhibition and potential PARP trapping, provides a strong rationale for its development as an anticancer agent, particularly for tumors with deficiencies in homologous recombination repair.

Future research should focus on:

  • Establishing a comprehensive profile of IC50 values for NU1085 across a diverse panel of cancer cell lines to identify sensitive and resistant histotypes.

  • Conducting detailed in vivo efficacy and toxicology studies to determine its therapeutic window and potential for clinical translation.

  • Investigating the specific signaling pathways modulated by NU1085 beyond the immediate DNA damage response to uncover potential synergistic combination therapies.

The continued exploration of NU1085 and other benzimidazole-based PARP inhibitors holds significant promise for advancing targeted cancer therapy.

References

A Comprehensive Technical Guide to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activity of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized below. It is important to note that while computed values are available, experimental data for some properties of this specific molecule are limited. Therefore, data from closely related compounds are provided for reference and comparative analysis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1H-Benzimidazole-6-carboxaldehyde, 2-(4-hydroxyphenyl)- (Related Compound)2-(2-Hydroxyphenyl)-1H-benzimidazole (Related Compound)Benzimidazole (Parent Compound)
Molecular Formula C₁₄H₁₁N₃O₂[1]C₁₄H₁₀N₂O₂C₁₃H₁₀N₂O[2]C₇H₆N₂[3]
Molecular Weight 253.26 g/mol [1]238.24 g/mol 210.23 g/mol [2]118.14 g/mol [3]
Melting Point Data not available>300 °C[4][5]239-243 °C[2][6]170-172 °C
Solubility Data not availableData not availableInsoluble in water; Soluble in ethanol[6]Freely soluble in alcohol; Sparingly soluble in ether; Practically insoluble in benzene and petroleum ether; Soluble in aqueous solutions of acids and strong alkalis.[3]
pKa Data not available9.20 (Predicted)[4]Data not availableAcidic pKa: 14.5, Basic pKa: 7
XLogP3 1.7[1]Data not availableData not available1.3
Hydrogen Bond Donor Count 3[1]221
Hydrogen Bond Acceptor Count 4[1]322
Rotatable Bond Count 2[1]210

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Scheme:

Synthesis_of_2_4_Hydroxyphenyl_1h_Benzimidazole_4_Carboxamide 2,3-Diaminobenzamide 2,3-Diaminobenzamide Intermediate Intermediate 2,3-Diaminobenzamide->Intermediate + 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic_Acid->Intermediate Polyphosphoric Acid (PPA) Heat Product 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide Intermediate->Product Cyclization

Caption: Proposed synthesis of the target compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, place 1 equivalent of 2,3-diaminobenzamide and 1.1 equivalents of 4-hydroxybenzoic acid.

  • Addition of Catalyst: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure a stirrable paste.

  • Heating: Heat the reaction mixture to 150-180 °C with constant stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=O, O-H, and C=N bonds.

  • Melting Point Analysis: To determine the purity of the compound.

  • Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, and nitrogen.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2.

PARP Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Intact DNA Repair) cluster_1 Cancer Cell (Deficient HR Repair) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_DSB_Normal DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB_Normal Replication fork collapse SSB_Repair SSB Repair PARP->SSB_Repair Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 proficient) DNA_DSB_Normal->HR_Repair HR_Repair->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapped/Inhibited DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked SSB_Accumulation SSB Accumulation PARP_Blocked->SSB_Accumulation DNA_DSB_Cancer DNA Double-Strand Break (DSB) SSB_Accumulation->DNA_DSB_Cancer Replication fork collapse HR_Deficient Deficient Homologous Recombination (HR) Repair (BRCA1/2 mutated) DNA_DSB_Cancer->HR_Deficient Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the key steps to evaluate the biological activity of this compound as a PARP inhibitor.

Biological_Activity_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies PARP_Assay PARP Enzyme Inhibition Assay (IC50 determination) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, MTS) PARP_Assay->Cell_Viability Western_Blot Western Blot Analysis (γH2AX levels) Cell_Viability->Western_Blot BRCA_Proficient BRCA-Proficient Cell Lines Treatment Treat with Compound BRCA_Proficient->Treatment BRCA_Deficient BRCA-Deficient Cell Lines BRCA_Deficient->Treatment Analysis Compare Cytotoxicity Treatment->Analysis Xenograft_Model Tumor Xenograft Models (BRCA-deficient tumors) Drug_Administration Compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment

Caption: Workflow for evaluating PARP inhibitor efficacy.

This comprehensive guide provides a foundational understanding of this compound. Further experimental validation of the computed physicochemical properties and optimization of the synthetic protocol are recommended for advancing its development as a potential therapeutic agent.

References

Methodological & Application

Synthesis Protocol for 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide: A PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the chemical synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This compound is of significant interest to researchers in drug discovery and development, particularly in the field of oncology. The synthesis involves a two-step process commencing with the condensation of 2,3-diaminobenzamide with 4-hydroxybenzaldehyde to form the benzimidazole core, followed by purification. This protocol provides detailed methodologies, quantitative data, and visual representations of the synthesis workflow and the relevant biological signaling pathway.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, this compound, has been identified as an effective inhibitor of the PARP enzyme. PARP plays a critical role in DNA repair, and its inhibition is a key therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document outlines a comprehensive protocol for the synthesis of this important molecule, intended for researchers and professionals in the field of drug development.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2,3-DiaminobenzamideC₇H₉N₃O151.17Starting Material
4-HydroxybenzaldehydeC₇H₆O₂122.12Starting Material
This compoundC₁₄H₁₁N₃O₂253.26Final Product

Table 2: Experimental Conditions and Yields (Representative)

StepReaction TimeTemperature (°C)SolventYield (%)Purity (%)
1. Benzimidazole formation4-6 hours100-110Ethanol/Water75-85>95%
2. Purification by recrystallizationN/AN/AEthanol/Water->98%
Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Synthesis of this compound

This synthesis is based on the condensation reaction between an ortho-diaminobenzene derivative and an aldehyde.

Materials:

  • 2,3-Diaminobenzamide

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminobenzamide (1.51 g, 10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Addition of Aldehyde: To the stirred solution, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Acid Catalyst (Optional): A catalytic amount of a mild acid, such as a few drops of glacial acetic acid, can be added to promote the reaction, although the reaction can often proceed without it.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product is expected to precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol-water mixture (1:1) to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Reactant1 2,3-Diaminobenzamide Condensation Condensation Reaction (Ethanol/Water, Reflux) Reactant1->Condensation Reactant2 4-Hydroxybenzaldehyde Reactant2->Condensation Purification Recrystallization (Ethanol/Water) Condensation->Purification Crude Product Product 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_consequence Cellular Outcome in BRCA-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER initiates DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB unrepaired SSBs lead to Inhibitor 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (PARP Inhibitor) Inhibitor->PARP inhibits HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficiency cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death results in

Application Notes and Protocols for PARP Inhibition Assay of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. Their primary function is to detect DNA single-strand breaks and recruit other repair proteins to the site of damage. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzimidazole carboxamide scaffold has been identified as a potent pharmacophore for PARP inhibition. This document provides detailed protocols for assessing the inhibitory activity of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (also known as NU1085), a representative member of this class, against PARP-1.

Signaling Pathway and Mechanism of Action

Upon DNA damage, PARP-1 binds to the damaged site, leading to its activation. Activated PARP-1 utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation. These PAR chains act as a scaffold to recruit DNA repair machinery. PARP inhibitors, such as this compound, are NAD+ mimics that bind to the catalytic domain of PARP, preventing PARylation and stalling the repair process. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised double-strand break repair mechanisms.

PARP_Inhibition_Pathway PARP-1 Signaling and Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DNA_Repair Recruitment of DNA Repair Proteins PAR->DNA_Repair Repair DNA Repair DNA_Repair->Repair Inhibitor 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide Inhibitor->PARP1 inhibits

Caption: PARP-1 activation by DNA damage and its inhibition.

Data Presentation

The inhibitory potency of this compound and other related benzimidazole carboxamide derivatives against PARP-1 is typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this class of compounds.

CompoundPARP-1 IC50 (nM)Reference CompoundPARP-1 IC50 (nM)
2-(substituted-phenyl)-1H-benzimidazole-4-carboxamide derivatives10 - 100Olaparib~5
2-(cyclic amine)-1H-benzimidazole-4-carboxamide derivatives2 - 50Veliparib~5
This compound (NU1085) Data Not FoundRucaparib~1.4

Note: A specific IC50 value for this compound (NU1085) was not found in the searched literature. The table provides a range of potencies for structurally similar compounds to give an expected range of activity.

Experimental Protocols

Two primary methods for assessing PARP inhibition are presented: an enzymatic assay and a cell-based assay.

Protocol 1: Enzymatic PARP-1 Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected by streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • This compound (and other test compounds)

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Experimental Workflow:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add inhibitor and reaction mix to histone-coated plate A->C B Prepare PARP-1 enzyme and reaction mix (Activated DNA, Biotinylated NAD+) B->C D Add PARP-1 enzyme to initiate reaction C->D E Incubate at room temperature D->E F Wash plate E->F G Add Streptavidin-HRP F->G H Incubate and wash G->H I Add TMB substrate H->I J Add Stop Solution I->J K Read absorbance at 450 nm J->K L Calculate % inhibition and IC50 K->L

Caption: Workflow for the enzymatic PARP-1 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction Setup:

    • To each well of the histone-coated 96-well plate, add 25 µL of the diluted compound.

    • Add 25 µL of the reaction mix containing activated DNA and biotinylated NAD+ to each well.

    • Initiate the reaction by adding 50 µL of diluted PARP-1 enzyme to each well. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based PARP Activity Assay (ELISA)

This assay quantifies the levels of PAR in cell lysates following treatment with the PARP inhibitor and a DNA-damaging agent.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • This compound

  • DNA-damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • BCA protein assay kit

  • Commercially available PAR ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_elisa PAR ELISA cluster_analysis Data Analysis A Seed cells in a 96-well plate B Treat with serial dilutions of This compound A->B C Induce DNA damage (e.g., H₂O₂) B->C D Lyse cells C->D E Determine protein concentration (BCA assay) D->E F Normalize protein concentrations E->F G Perform PAR ELISA according to kit manufacturer's instructions F->G H Read signal (absorbance or luminescence) G->H I Calculate % PAR reduction and EC50 H->I

Caption: Workflow for the cell-based PARP activity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.

  • PAR ELISA: Perform the PAR ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition and Analysis: Read the absorbance or luminescence using a microplate reader. Calculate the percent reduction in PAR levels for each inhibitor concentration relative to the vehicle-treated, DNA-damaged control. Determine the EC50 value by plotting the percent reduction against the log of the inhibitor concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Insufficient washing; Non-specific antibody bindingIncrease the number of wash steps and ensure complete removal of buffer. Increase the concentration of blocking agent.
Low Signal Inactive enzyme; Low substrate concentrationUse a fresh batch of PARP-1 enzyme and verify its activity. Optimize the concentration of biotinylated NAD+.
High Well-to-Well Variability Inaccurate pipetting; Edge effectsUse calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with buffer.
Inconsistent Cell-Based Results Cell confluency variation; Inconsistent DNA damageEnsure uniform cell seeding density. Optimize the concentration and incubation time of the DNA-damaging agent for consistent PARP activation.

Conclusion

The provided protocols offer robust methods for evaluating the PARP inhibitory activity of this compound. The enzymatic assay is suitable for determining the direct inhibitory effect on PARP-1, while the cell-based assay provides insights into the compound's activity in a cellular context. These assays are essential tools for the characterization and development of novel PARP inhibitors for therapeutic applications.

Application Notes and Protocols for In Vivo Xenograft Studies with 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo xenograft studies were found for the specific compound 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. The following application notes and protocols are based on studies conducted with structurally related benzimidazole-4-carboxamide derivatives, which are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). These protocols can serve as a comprehensive guide for designing and conducting preclinical in vivo xenograft studies for the compound of interest and its analogs.

Introduction

Benzimidazole-4-carboxamide derivatives have emerged as a promising class of anti-cancer agents, primarily functioning as PARP inhibitors.[1][2] PARP inhibitors are targeted therapies that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This document provides detailed protocols for in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound and its analogs, both as a monotherapy and in combination with DNA-damaging agents like temozolomide (TMZ) or cisplatin.[1][2] The methodologies are compiled from preclinical studies on similar benzimidazole-4-carboxamide compounds.[1][2]

Mechanism of Action: PARP Inhibition

The primary mechanism of action for many anti-cancer benzimidazole-4-carboxamide derivatives is the inhibition of PARP-1 and PARP-2 enzymes.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective double-strand break repair pathways (e.g., BRCA mutations), this leads to genomic instability and cell death.

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair recruits repair proteins Replication DNA Replication PARP->Replication SSB_Repair->Replication PARP_Inhibitor 2-(4-Hydroxyphenyl)-1H- Benzimidazole-4-Carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP inhibits DSB Double-Strand Break Replication->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death in HR-deficient cells

Caption: PARP Inhibition Signaling Pathway.

Experimental Protocols

Cell Lines and Culture

A variety of human cancer cell lines can be utilized for xenograft studies, depending on the therapeutic area of interest. It is recommended to use cell lines with known sensitivity to PARP inhibitors or DNA-damaging agents.

  • Recommended Cell Lines:

    • MX-1: Human breast carcinoma, often used to evaluate PARP inhibitors.[1][2]

    • B16F10: Murine melanoma, suitable for syngeneic or xenograft models.[2]

    • P388: Murine leukemia, useful for evaluating agents against hematological malignancies.[3]

    • HCT-116: Human colorectal carcinoma.[4]

    • HT-29: Human colorectal carcinoma.[4]

    • HepG2: Human hepatocellular carcinoma.[4]

    • MCF-7: Human breast adenocarcinoma.[4]

  • Cell Culture Protocol:

    • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely test cells for mycoplasma contamination.

    • Ensure cells are in the logarithmic growth phase before implantation.

Animal Models

Immunocompromised mice are essential for establishing human tumor xenografts.

  • Recommended Strains:

    • Athymic Nude (nu/nu) mice

    • Severe Combined Immunodeficient (SCID) mice

    • NOD-scid IL2Rgamma(null) (NSG) mice

  • Animal Husbandry:

    • House mice in a specific pathogen-free (SPF) environment.

    • Provide ad libitum access to sterile food and water.

    • Acclimate animals for at least one week before the start of the experiment.

    • All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Tumor Implantation

Subcutaneous xenografts are commonly used due to the ease of tumor measurement.[5]

  • Protocol:

    • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

    • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.

    • Monitor the animals for tumor formation.

Drug Formulation and Administration
  • Test Compound (this compound):

    • Formulation: The formulation will depend on the physicochemical properties of the compound. A common vehicle is a mixture of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water.

    • Administration: Oral gavage (p.o.) is a common route for benzimidazole derivatives.[2] Intraperitoneal (i.p.) injection is another option.

    • Dosage and Schedule: A dose-finding study is recommended. Based on related compounds, a starting dose could be in the range of 25-100 mg/kg, administered daily or twice daily.[2]

  • Combination Agents:

    • Temozolomide (TMZ): Can be administered orally or intraperitoneally. A typical dose is 50-100 mg/kg, administered daily for 5 consecutive days.[1]

    • Cisplatin: Typically administered via intraperitoneal injection at a dose of 3-6 mg/kg, once a week.[2]

Study Design and Monitoring
  • Experimental Groups:

    • Vehicle Control

    • Test Compound alone

    • Combination Agent (e.g., TMZ) alone

    • Test Compound + Combination Agent

  • Workflow:

Xenograft_Workflow Cell_Culture Cell Line Culture & Expansion Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, Test Compound, Combo) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: In Vivo Xenograft Study Workflow.

  • Monitoring Protocol:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight 2-3 times per week as an indicator of toxicity.

    • Observe animals for any clinical signs of distress.

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Secondary Endpoints:

    • Tumor weight at the end of the study.

    • Body weight changes.

    • Survival analysis.

    • Biomarker analysis of tumor tissue (e.g., PARP activity, DNA damage markers like γH2AX).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) in Combination with Cisplatin in an MX-1 Breast Xenograft Model [2]

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-DailyData not specified-
A-62022350Twice Daily, p.o.Data not specifiedData not specified
Cisplatin3Weekly, i.p.Data not specifiedData not specified
A-620223 + Cisplatin50 + 3As aboveData not specifiedSignificant Efficacy Reported

Table 2: Potentiation of Temozolomide (TMZ) by a 1H-benzo[d]imidazole-4-carboxamide Derivative (Compound 10a) in an MX-1 Xenograft Tumor Model [1]

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-DailyData not specified-
Compound 10aData not specifiedData not specifiedData not specifiedData not specified
TMZ50Daily x 5, p.o.Data not specifiedData not specified
Compound 10a + TMZAs aboveAs aboveData not specifiedStrong Potentiation Reported

Note: Specific quantitative data from the cited studies were not available in the abstracts. The tables represent the structure for data presentation.

Conclusion

The provided protocols offer a robust framework for evaluating the in vivo anti-tumor efficacy of this compound and its analogs. By leveraging established methodologies for similar PARP-inhibiting benzimidazole-4-carboxamides, researchers can effectively design and execute preclinical studies to advance the development of these promising anti-cancer agents. Careful selection of cell lines, animal models, and combination therapies will be crucial for elucidating the full therapeutic potential of this class of compounds.

References

Application Note: NMR and Mass Spectrometry Characterization of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and representative data for the structural characterization of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (NU 1085, CAS: 188106-83-4) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Overview

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] Accurate structural confirmation and purity assessment are critical for its application in drug development and biological research. This note outlines the comprehensive characterization of its chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Molecular Structure:

  • Chemical Formula: C₁₄H₁₁N₃O₂[1]

  • Molecular Weight: 253.26 g/mol [1]

  • Monoisotopic Mass: 253.0851 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the target molecule.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.10br s-1HN1-H (Benzimidazole)
~10.05br s-1HAr-OH
~8.15d8.82HH-2', H-6'
~8.00br s-1H-CONH₂ (Amide H)
~7.90dd8.2, 1.01HH-5
~7.70dd7.5, 1.01HH-7
~7.55br s-1H-CONH₂ (Amide H)
~7.35t7.81HH-6
~6.95d8.82HH-3', H-5'
Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz

Chemical Shift (δ, ppm)Assignment
~168.5C=O (Amide)
~160.0C-4'
~152.5C-2
~142.0C-7a
~135.0C-3a
~129.0C-2', C-6'
~127.0C-4
~125.0C-6
~122.5C-5
~121.0C-1'
~116.5C-3', C-5'
~115.0C-7
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode: Electrospray (ESI), Positive

m/z (Predicted)Ion FormulaDescription
254.0924[C₁₄H₁₂N₃O₂]⁺[M+H]⁺
237.0659[C₁₄H₉N₂O₂]⁺[M+H - NH₃]⁺
210.0815[C₁₃H₁₀N₂O]⁺[M+H - CONH₂]⁺
182.0866[C₁₃H₁₀N]⁺[M+H - CONH₂ - CO]⁺
120.0447[C₇H₆NO]⁺Hydroxyphenyl-nitrile fragment
93.0338[C₆H₅O]⁺Phenoxy fragment

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: 600 MHz NMR Spectrometer.

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 298 K.

    • ¹H NMR: Acquire spectra with a spectral width of 16 ppm, 64 scans, and a relaxation delay of 1.0 s.

    • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for unambiguous assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum using the residual DMSO solvent peak (δ ~2.50 ppm) or TMS.

    • Calibrate the ¹³C spectrum using the DMSO solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H NMR signals and determine chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts for all signals in the ¹³C NMR spectrum.

Protocol 2: Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like DMSO or methanol.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid for positive ionization mode.

  • Instrumentation and Data Acquisition:

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive Ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion ([M+H]⁺ at m/z ~254.1). Use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis:

    • Identify the monoisotopic mass of the molecular ion [M+H]⁺.

    • Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments.

Visualizations

Experimental Workflow

G Figure 1: Overall analytical workflow for the characterization of this compound. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep_NMR Dissolve in DMSO-d6 NMR NMR Spectroscopy (1H, 13C, 2D) Prep_NMR->NMR Prep_MS Dilute in ACN/H2O MS HRMS & MS/MS (ESI-QTOF) Prep_MS->MS Interpret_NMR Assign Signals (Shifts, Couplings) NMR->Interpret_NMR Interpret_MS Confirm Mass & Analyze Fragments MS->Interpret_MS Report Structural Confirmation & Purity Assessment Interpret_NMR->Report Interpret_MS->Report

Caption: Figure 1: Analytical workflow diagram.

Predicted Mass Spectrometry Fragmentation Pathway

G Figure 2: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound. M_H [M+H]⁺ m/z = 254.0924 Frag1 [M+H - NH₃]⁺ m/z = 237.0659 M_H->Frag1 - NH₃ Frag2 [M+H - CONH₂]⁺ m/z = 210.0815 M_H->Frag2 - CONH₂ Frag3 Phenoxy fragment m/z = 93.0338 Frag2->Frag3 - C₇H₄N₂

Caption: Figure 2: Predicted MS/MS fragmentation.

References

Application Notes & Protocols: Formulation of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, a poly(ADP-ribose) polymerase (PARP) inhibitor, for preclinical in vivo studies. Given that benzimidazole derivatives often exhibit poor aqueous solubility, this guide focuses on strategies to enhance solubility and bioavailability, ensuring reliable and reproducible results in animal models.[1][2] The protocols outlined here are based on established pharmaceutical formulation techniques for poorly soluble compounds.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. While experimental data is limited in public literature, we can summarize known and predicted properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonyms NU 1085PubChem[5]
Molecular Formula C₁₄H₁₁N₃O₂PubChem[5]
Molecular Weight 253.26 g/mol PubChem[5]
Predicted LogP 1.7PubChem[5]
Aqueous Solubility Predicted to be lowInferred from Benzimidazole class[2]
pKa Not availableRequires experimental determination

Pre-Formulation Studies Workflow

Before selecting a final formulation strategy, a series of pre-formulation experiments are essential to characterize the compound's behavior. This workflow guides the initial assessment.

G start Start: Obtain Pure 2-(4-Hydroxyphenyl)-1h- benzimidazole-4-carboxamide solubility Solubility Screening (Aqueous buffers pH 2-10, biorelevant media, organic solvents) start->solubility solid_state Solid-State Characterization (DSC, TGA, XRPD) to identify polymorphs start->solid_state logp Determine LogP/LogD (Shake-flask or HPLC) start->logp stability Solution & Solid-State Stability Assessment (HPLC at various temp/pH) start->stability decision Analyze Data: Is solubility sufficient for required dose volume? solubility->decision solid_state->decision logp->decision stability->decision simple Proceed with Simple Solution/Suspension decision->simple Yes complex Develop Enabling Formulation decision->complex No end Final Formulation Protocol simple->end complex->end

Caption: Pre-formulation experimental workflow.

Formulation Strategies and Protocols

The low aqueous solubility of most benzimidazoles necessitates enabling formulation approaches to achieve adequate exposure in in vivo studies.[2] Below are several standard protocols, ranging from simple vehicles for initial screening to more complex systems for oral bioavailability enhancement.

Strategy 1: Co-Solvent System

This is a common starting point for early-stage in vivo studies, particularly for intravenous (IV) or intraperitoneal (IP) administration. Co-solvents increase the solubility of lipophilic drugs in aqueous solutions.[6]

Experimental Protocol:

  • Vehicle Preparation: Prepare a stock solution of the co-solvent vehicle. A common example is 20% Solutol HS 15 / 80% Saline .

    • Gently warm 20 mL of Solutol HS 15 to approximately 40-50°C to reduce viscosity.

    • Add 80 mL of sterile saline (0.9% NaCl) and stir until a clear, homogenous solution is formed.

    • Allow the solution to cool to room temperature.

  • Drug Solubilization:

    • Weigh the required amount of this compound.

    • Add a small volume of the co-solvent vehicle and vortex or sonicate until the compound is fully dissolved.

    • Gradually add the remaining vehicle to reach the final desired concentration.

  • Final Preparation:

    • Visually inspect the solution for any precipitation or particulates.

    • If for IV administration, sterile filter the final formulation through a 0.22 µm syringe filter.

    • Use the formulation immediately or store at 2-8°C for short-term stability (must be validated).

Table 2: Example Co-Solvent Systems

Co-Solvent SystemCompositionCommon RouteNotes
PEG 400/Water 10-50% PEG 400 in Water or SalineIV, IP, POCan cause hyperosmolality at high concentrations.
DMSO/PEG/Saline 5-10% DMSO, 30-40% PEG 300, 50-65% SalineIP, SCDMSO can have pharmacological effects; use lowest amount possible.
Solutol/Saline 10-30% Solutol HS 15 in SalineIV, POGenerally well-tolerated.
Strategy 2: Nanosuspension

Reducing particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and improved bioavailability, especially for oral administration.[7][8]

Experimental Protocol:

  • Stabilizer Solution: Prepare an aqueous solution of a stabilizer. For example, 1% w/v Poloxamer 188 or 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water.

  • Coarse Suspension:

    • Disperse 10 mg/mL of the compound in the stabilizer solution.

    • Homogenize using a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5-10 minutes to create a coarse pre-suspension.

  • Nanomilling (Wet Milling):

    • Transfer the coarse suspension to a bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).

    • Mill at a high speed (e.g., 2000-3000 rpm) for 2-6 hours. The system should be cooled to prevent drug degradation.

  • Characterization & Dosing:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is typically < 400 nm with a PDI < 0.3.

    • The final nanosuspension can be dosed directly for oral gavage (PO).

Strategy 3: Amorphous Solid Dispersion (ASD)

This strategy involves dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state. The high-energy amorphous form has significantly greater solubility than the stable crystalline form.[4][8]

Experimental Protocol (Solvent Evaporation Method):

  • Solution Preparation:

    • Dissolve both the compound and a polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) in a common volatile organic solvent, such as methanol or acetone. A typical drug-to-polymer ratio is 1:3 to 1:9 by weight.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Milling and Sieving:

    • The resulting solid film is scraped and gently milled into a fine powder.

    • Pass the powder through a sieve to ensure uniform particle size.

  • Reconstitution for Dosing:

    • The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) just prior to oral administration.

    • Confirm the amorphous nature of the drug in the final powder using XRPD.

Formulation Strategy Selection

Choosing the right formulation depends on the study's objective, the route of administration, and the compound's properties.

G start Define Study Objective (e.g., PK, PD, Tox) route Select Route of Administration start->route iv_ip IV or IP Route route->iv_ip Parenteral po Oral (PO) Route route->po Enteral solubilize Requires Solubilization iv_ip->solubilize dose_level Dose Level? po->dose_level cosolvent Co-Solvent or Cyclodextrin Formulation solubilize->cosolvent low_dose Low Dose dose_level->low_dose < 10 mg/kg high_dose High Dose / Poor PK dose_level->high_dose > 10 mg/kg suspension Simple Suspension in 0.5% Methylcellulose low_dose->suspension enabling Enabling Formulation (Nanosuspension, ASD, Lipid-based) high_dose->enabling

Caption: Decision tree for formulation selection.

Potential Mechanism of Action: PARP Inhibition Signaling

As a PARP inhibitor, this compound likely functions by disrupting DNA damage repair pathways in cancer cells, a mechanism known as synthetic lethality, particularly in cells with existing DNA repair defects like BRCA mutations.

G dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp recruits replication DNA Replication Fork dna_damage->replication unrepaired ber Base Excision Repair (BER) Pathway parp->ber activates compound 2-(4-Hydroxyphenyl)-1h- benzimidazole-4-carboxamide compound->parp inhibits repair SSB Repaired ber->repair dsb Double-Strand Break (DSB) Collapse replication->dsb brca BRCA-deficient Cell (Defective HR Repair) dsb->brca occurs in apoptosis Cell Death (Apoptosis) brca->apoptosis leads to

Caption: PARP inhibition synthetic lethality pathway.

Summary and Recommendations

For initial in vivo screening of this compound, a co-solvent system (Strategy 3.1) is recommended for its simplicity and suitability for parenteral routes. For studies requiring oral administration and aiming for improved bioavailability, developing a nanosuspension (Strategy 3.2) or an amorphous solid dispersion (Strategy 3.3) is highly advised. The choice should be guided by the pre-formulation data collected as outlined in the workflow. All formulations must be tested for short-term stability and homogeneity before use in animal studies to ensure data integrity.

References

Quantifying PARP Inhibition In Vivo Using Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. The mechanism of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death, is a cornerstone of their efficacy. Benzimidazole derivatives represent a significant chemical class of potent PARP inhibitors, with several compounds, including veliparib and rucaparib, having advanced into clinical use.[1]

Quantifying the extent of PARP inhibition in vivo is critical for the preclinical and clinical development of these agents. It allows for the determination of pharmacodynamic (PD) effects, confirmation of target engagement, and optimization of dosing schedules. This document provides detailed application notes and protocols for quantifying the in vivo activity of benzimidazole-based PARP inhibitors using various established methodologies.

In Vivo Efficacy Assessment in Xenograft Models

The primary method for evaluating the anti-tumor activity of benzimidazole PARP inhibitors is through in vivo efficacy studies using tumor xenograft models in immunocompromised mice. These studies typically measure the extent of tumor growth inhibition (TGI) upon treatment.

Data Presentation: In Vivo Efficacy of Benzimidazole PARP Inhibitors

The following tables summarize quantitative data from in vivo studies of selected benzimidazole derivatives.

Table 1: In Vivo Efficacy of Veliparib (ABT-888) in Combination Therapies

Tumor ModelCombination AgentVeliparib (ABT-888) Dose & ScheduleEfficacy OutcomeReference
B16F10 Murine MelanomaTemozolomide (TMZ)25 mg/kg, oral, BIDPotentiation of TMZ activity[2]
MX-1 Breast CancerCarboplatin25 mg/kg, oral, BIDPotentiation of carboplatin activity[2]
MX-1 Breast CancerCyclophosphamide25 mg/kg, oral, BIDPotentiation of cyclophosphamide activity[2]
NTERA-2 CisR Germ Cell TumorCisplatin25 mg/kg/day, intraperitonealNo significant synergy observed in this resistant model[3]
BRCA1-deficient Mammary TumorMonotherapy100 mg/kg in dietSignificantly delayed tumor development[4]

Table 2: In Vivo Efficacy of Rucaparib

Tumor ModelCombination AgentRucaparib Dose & ScheduleEfficacy OutcomeReference
SW620 Colorectal XenograftTemozolomide (TMZ)Not specifiedEnhanced TMZ anti-tumor activity without body weight loss[5]
BRCA1 mutant Syngeneic OvarianMonotherapy150 mg/kg, oral, BID for 21 daysSignificant tumor growth inhibition[6]

Table 3: In Vivo Efficacy of Other Investigational Benzimidazole PARP Inhibitors

CompoundTumor ModelDose & ScheduleEfficacy OutcomeReference
PamiparibHR-deficient XenograftNot specified16-fold higher PARP trapping than olaparib[7]
IDX-1197Ovarian & Breast PDX12.5 mg/kg, oralPotent, dose-dependent TGI; >90% PAR inhibition sustained over 24h[8]
Compound 24 (oxadiazole derivative)B16F10 Murine MelanomaNot specifiedPotent oral efficacy in potentiating TMZ[9]
Compound 44 (pyridine derivative)B16F10 Murine MelanomaNot specifiedPotent oral efficacy in potentiating TMZ[9]
Experimental Protocol: Xenograft Tumor Model Efficacy Study

This protocol outlines a generalized procedure for assessing the in vivo efficacy of a benzimidazole-based PARP inhibitor.

Materials:

  • Human cancer cell line of interest (e.g., BRCA-mutated breast or ovarian cancer cell line).

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

  • Cell culture medium and supplements.

  • Matrigel (optional).

  • Benzimidazole PARP inhibitor.

  • Vehicle for drug formulation (e.g., Neobee oil and ethanol, or as specified for the compound).[4]

  • Calipers for tumor measurement.

  • Anesthesia and euthanasia agents.

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest and resuspend cells in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment:

    • Randomize mice into control and treatment groups.

    • Prepare the benzimidazole PARP inhibitor in the appropriate vehicle. For example, veliparib has been formulated by first dissolving in ethanol and Neobee oil (1:3 ratio) and then mixing into rodent meal powder for dietary administration.[4] For oral gavage, specific formulations are developed for each compound.

    • Administer the drug and vehicle according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection, or dietary administration).

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for pharmacodynamic analysis (see Section 2).

    • Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to compare treatment groups.

G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Cancer Cell Culture B Tumor Cell Implantation in Mice A->B C Tumor Growth to 100-200 mm³ B->C D Randomize into Groups C->D E Administer Drug (e.g., Oral Gavage) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G H Tumor Weight Measurement G->H I Pharmacodynamic Analysis (IHC, ELISA) G->I J Calculate TGI & Statistical Analysis H->J

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement and quantify the biological effect of PARP inhibition in vivo, tumors excised from treated animals can be analyzed for levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. A reduction in PAR levels is a direct indicator of PARP inhibition.

Immunohistochemistry (IHC) for PAR

IHC allows for the visualization and semi-quantitative assessment of PAR levels within the tumor tissue architecture.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Xylene and graded ethanol series.

  • Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase.

  • Blocking buffer (e.g., 1% horse serum in PBS).

  • Primary antibody against PAR.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 min).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95%, 70%, and 50% alcohol (3 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated citrate buffer (95-100°C) for 10-20 minutes.

    • Allow slides to cool at room temperature for 20 minutes.

  • Staining:

    • Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-PAR antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with Streptavidin-HRP for 30 minutes.

    • Wash with PBS.

  • Detection and Visualization:

    • Apply DAB substrate and monitor for color development (typically 1-10 minutes).

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount coverslip with mounting medium.

  • Analysis:

    • Examine slides under a microscope. A decrease in brown staining in the treatment group compared to the control indicates PARP inhibition.

ELISA for PAR

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measurement of PAR levels in tumor tissue lysates.

Materials:

  • Frozen tumor tissue.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Tissue homogenizer.

  • PAR ELISA kit (containing pre-coated plates, PAR standard, detection antibody, HRP-conjugate, substrate, and stop solution).

  • Microplate reader.

Procedure:

  • Tissue Lysate Preparation:

    • Rinse tissue with ice-cold PBS to remove blood.

    • Homogenize the tissue in lysis buffer on ice.

    • Lyse for 30 minutes with gentle agitation at 4°C.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (lysate).

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • ELISA Procedure (based on a typical kit):

    • Prepare PAR standards and dilute tissue lysates to fall within the standard curve range.

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate as per the kit instructions (e.g., 90 minutes at 37°C).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the biotin-conjugated detection antibody and incubate.

    • Wash the plate.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution to quench the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the PAR concentration in the samples based on the standard curve.

    • Normalize PAR levels to the total protein concentration of the lysate.

    • Compare PAR levels between control and treated groups to quantify PARP inhibition.

In Vivo Imaging of PARP Expression and Inhibition

Radiolabeled benzimidazole derivatives can be used as PET or SPECT imaging agents to non-invasively quantify PARP-1/2 expression and receptor occupancy by a therapeutic PARP inhibitor in vivo.

Data Presentation: In Vivo Imaging and Biodistribution of Benzimidazole-Based Radiotracers

Table 4: Preclinical Data for Benzimidazole-Based PARP Radiotracers

RadiotracerTumor ModelKey FindingsReference
[¹²⁵I]KX-02-019EMT6 Mouse TumorIncreasing tumor-to-muscle ratio over 6h; fast clearance from healthy tissues. Higher affinity for PARP-2.[10]
[¹⁸F]FTT (analog [¹²⁵I]KX1)Breast Cancer PatientsIn vivo visualization of PARPi drug-target engagement. 82% reduction in [¹²⁵I]KX1 binding in vitro after PARPi treatment.[7]
Experimental Protocol: In Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice.

  • Radiolabeled benzimidazole PARP inhibitor (e.g., [¹²⁵I]KX-02-019).

  • Anesthesia.

  • Gamma counter.

Procedure:

  • Radiotracer Administration:

    • Administer a known amount of the radiotracer to tumor-bearing mice via intravenous injection.

  • Tissue Harvesting:

    • At various time points post-injection (e.g., 0.5, 1, 2, 4, 6 hours), euthanize cohorts of mice.

    • Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Determine tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast and specificity.

Signaling Pathways and Logical Relationships

Caption: PARP inhibition and synthetic lethality pathway.

This diagram illustrates the dual mechanism of action of benzimidazole PARP inhibitors. They catalytically inhibit PARP1, preventing the synthesis of PAR and subsequent base excision repair of single-strand DNA breaks. Additionally, many PARP inhibitors, to varying degrees, "trap" the PARP1 enzyme on the DNA, creating a toxic lesion that can lead to replication fork collapse and the formation of double-strand breaks.[1] In cells with a functional homologous recombination (HR) repair pathway, these double-strand breaks can be repaired, leading to cell survival. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these breaks cannot be repaired, resulting in genomic instability and apoptotic cell death—the principle of synthetic lethality.

References

Application Notes and Protocols for Testing PARP Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The therapeutic efficacy of PARP inhibitors is being explored in combination with other agents to broaden their applicability to HR-proficient tumors, overcome resistance mechanisms, and enhance their anti-tumor activity. This document provides a comprehensive guide to the experimental design and detailed protocols for testing PARP inhibitors in combination therapy in a preclinical setting.

The core principle behind many PARP inhibitor combination strategies is the concept of synthetic lethality, where the simultaneous inhibition of two pathways leads to cell death, while the inhibition of either pathway alone is not lethal.[1] Combination therapies often aim to induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibition.[2] This can be achieved by combining PARP inhibitors with DNA damaging agents, other DNA damage response (DDR) inhibitors, or agents that modulate cell cycle checkpoints.[3][4]

This application note will cover key in vitro assays to assess the efficacy of PARP inhibitor combinations, including cell viability, synergy analysis, and mechanistic studies to elucidate the underlying biological effects.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Single-Agent and Combination IC50 Values

Cell LinePARP Inhibitor IC50 (µM)Combination Agent IC50 (µM)Combination (PARP Inhibitor + Agent) IC50 (µM)
Cell Line A
Cell Line B
Cell Line C

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Combination Index (CI) Values for Synergy Analysis

Cell LineCombination Ratio (PARP Inhibitor:Agent)Effective Dose (ED50) CI ValueEffective Dose (ED75) CI ValueEffective Dose (ED90) CI ValueSynergy Interpretation
Cell Line A
Cell Line B
Cell Line C

The Combination Index (CI) is calculated using the Chou-Talalay method.[5][6][7] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Table 3: Induction of Apoptosis by Combination Therapy

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Cell Line AControl
PARP Inhibitor
Combination Agent
Combination
Cell Line BControl
PARP Inhibitor
Combination Agent
Combination

Table 4: Cell Cycle Analysis Following Combination Treatment

Cell LineTreatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cell Line AControl
PARP Inhibitor
Combination Agent
Combination
Cell Line BControl
PARP Inhibitor
Combination Agent
Combination

Experimental Protocols

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of a PARP inhibitor and a combination agent, both alone and in combination. The data generated will be used to calculate IC50 values and the Combination Index (CI) to assess synergy.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PARP inhibitor (stock solution in DMSO)

  • Combination agent (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of the PARP inhibitor and the combination agent in culture medium.

    • For single-agent dose-response curves, treat cells with increasing concentrations of each drug.

    • For combination studies, treat cells with the PARP inhibitor and the combination agent at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.

    • Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][9]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix gently to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values for each agent and the combination using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[10][11]

DNA Damage Assessment (γH2AX Immunofluorescence)

This protocol describes the detection of DNA double-strand breaks (DSBs) by immunofluorescent staining of phosphorylated histone H2AX (γH2AX) foci. An increase in γH2AX foci is a marker of DNA damage.

Materials:

  • Cells cultured on coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in 24-well plates.

    • Treat cells with the PARP inhibitor, combination agent, or the combination for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15-30 minutes at room temperature.[6][12]

    • Wash cells three times with PBS.[6][12]

    • Permeabilize cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[6][12]

  • Immunostaining:

    • Wash cells with PBS.

    • Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[6][12]

    • Incubate cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.[6][12]

    • Wash cells three times with PBS.

    • Incubate cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[6][12]

  • Mounting and Imaging:

    • Wash cells three times with PBS.

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.[4]

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest cells (including floating cells in the supernatant) after treatment.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in the Propidium Iodide staining solution.

    • Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the detection of key proteins involved in the DNA damage response and apoptosis to investigate the mechanism of action of the combination therapy.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-γH2AX, anti-p-ATM, anti-p-CHK1, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control. An increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis induction. Increased levels of γH2AX, p-ATM, and p-CHK1 suggest activation of the DNA damage response pathway.

Mandatory Visualizations

DNA_Damage_Response_Pathway DNA Damage Response and PARP Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP PARP DNA_Damage->PARP Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork Unrepaired PAR PARylation PARP->PAR NAD+ BER Base Excision Repair PAR->BER BER->DNA_Damage Repair DSB Double-Strand Breaks Replication_Fork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR HR_Deficiency Homologous Recombination Deficiency (BRCAness) DSB->HR_Deficiency Synthetic Lethality CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis if damage is severe PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Combination_Agent Combination Agent (e.g., DDRi, Chemo) Combination_Agent->HR_Deficiency Induces HR_Deficiency->Apoptosis

Caption: DNA Damage Response Pathway and PARP Inhibition Synergy.

Experimental_Workflow In Vitro Workflow for PARP Inhibitor Combination Studies cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with PARP Inhibitor +/- Combination Agent seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle dna_damage DNA Damage Assay (γH2AX) incubate->dna_damage western Western Blot incubate->western ic50 Calculate IC50 viability->ic50 mechanism Mechanistic Insights apoptosis->mechanism cell_cycle->mechanism dna_damage->mechanism western->mechanism synergy Synergy Analysis (Chou-Talalay) ic50->synergy end End: Report Generation synergy->end mechanism->end

Caption: Workflow for PARP Inhibitor Combination Studies.

References

Application Notes and Protocols for Assessing the Solubility of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. However, their often poor aqueous solubility presents a major challenge for drug development, impacting bioavailability and therapeutic efficacy.[1][2][3] This document provides detailed protocols for assessing the aqueous solubility of benzimidazole compounds, a critical step in the early stages of drug discovery and lead optimization.[4][5] Two primary types of solubility are addressed: Kinetic Solubility and Thermodynamic Solubility .[4][5][6]

Key Concepts: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is determined by adding a compound from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[4][5] This method is rapid, requires small amounts of compound, and is well-suited for high-throughput screening in early drug discovery.[1][4] However, it may overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[2][6]

Thermodynamic solubility , often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated aqueous solution after prolonged incubation.[5][7] This method is more time-consuming but provides a more accurate representation of the compound's solubility under equilibrium conditions, which is crucial for later stages of drug development and formulation.[5]

A logical workflow for selecting the appropriate solubility assay during drug development is presented below.

G cluster_0 Drug Discovery Stage cluster_1 Recommended Solubility Assay Early Discovery Early Discovery Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility High-throughput screening Lead Optimization Lead Optimization Lead Optimization->Kinetic Solubility Initial Ranking Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility Candidate Selection Pre-formulation Pre-formulation Pre-formulation->Thermodynamic Solubility Formulation Development

Diagram 1: Workflow for selecting a solubility assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[3]

Materials:

  • Benzimidazole compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the benzimidazole compound in 100% DMSO. Ensure the compound is fully dissolved; gentle warming (37°C) and vortexing may be necessary.[3]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Compound Addition to Buffer: In a separate 96-well clear-bottom plate, add 98 µL of PBS (pH 7.4) to each well.[3]

  • Initiation of Precipitation: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate.[3] This results in a final DMSO concentration of 2%.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[3]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[3]

  • Data Analysis: The kinetic solubility limit is the concentration at which a sharp increase in light scattering is observed compared to the baseline.

Data Presentation:

Compound IDConcentration (µM)Turbidity (Nephelometric Units)
Benzimidazole-X2001500
100800
50250
2550
12.510
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[7]

Materials:

  • Benzimidazole compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Acetonitrile or other suitable organic solvent for HPLC mobile phase and sample dilution

Methodology:

  • Compound Addition: Add an excess amount of the solid benzimidazole compound to a glass vial (e.g., 1-2 mg). The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[7]

  • Quantification:

    • Prepare a standard curve of the benzimidazole compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.[7]

    • Analyze the diluted sample and standards by HPLC-UV to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.

Data Presentation:

Compound IDBuffer SystemTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
Benzimidazole-YPBS pH 7.42515.268.4
SGF pH 1.23789.5402.8
SIF pH 6.83710.145.4

Troubleshooting Common Solubility Issues

Poor solubility of benzimidazole compounds can manifest as precipitation in assays or low bioavailability. The following diagram outlines a logical workflow for troubleshooting these issues.

G start Compound Precipitation in Aqueous Assay Buffer check_stock Is DMSO stock solution clear? start->check_stock warm_stock Warm stock to 37°C and vortex check_stock->warm_stock No optimize_buffer Optimize Assay Buffer check_stock->optimize_buffer Yes warm_stock->check_stock use_cosolvent Use Co-solvents (e.g., 1-5% Ethanol, PEG) optimize_buffer->use_cosolvent adjust_ph Adjust Buffer pH (consider pKa) optimize_buffer->adjust_ph change_buffer Test Different Buffer Systems optimize_buffer->change_buffer end Solubility Improved use_cosolvent->end adjust_ph->end change_buffer->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive or Insufficient Catalyst: The catalyst may be degraded or used in an insufficient amount.[1] 2. Suboptimal Solvent: The chosen solvent may not be ideal for the reaction.[2][3][4][5] 3. Inappropriate Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or may not have been allowed to proceed to completion. 4. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or 4-hydroxybenzaldehyde can interfere with the reaction.1. Catalyst Optimization: Increase the catalyst loading or try a different catalyst. Common catalysts for this synthesis include ammonium chloride, p-toluenesulfonic acid (p-TsOH), and various metal catalysts.[6] For a greener approach, consider solid-supported catalysts which also simplify purification.[7] 2. Solvent Screening: Perform small-scale test reactions in different solvents. Polar solvents like methanol and ethanol have been shown to be effective.[2][3] 3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures to find the most effective condition. 4. Purify Starting Materials: If the purity of the starting materials is questionable, consider recrystallization or other purification methods before use.
Formation of Multiple Products/Side Products 1. Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine. 2. Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.1. Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging. 2. Presence of Colored Impurities: Oxidation of the starting materials can lead to discoloration that is difficult to remove.1. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to find a system that selectively crystallizes the desired product. 2. Treatment with Activated Carbon: If the product is discolored, dissolving it in a suitable solvent and treating it with activated carbon before filtration can help remove colored impurities. 3. Optimize Chromatography: If using column chromatography, experiment with different solvent systems (eluents) to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent method is the condensation of 3,4-diaminobenzamide with 4-hydroxybenzaldehyde. This reaction is typically carried out in the presence of a catalyst and a suitable solvent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.

Q2: How do I choose the appropriate catalyst for my synthesis?

A2: Catalyst selection depends on the specific reaction conditions and desired outcome. For laboratory-scale synthesis, ammonium chloride is a commercially available and environmentally benign catalyst that has been shown to be effective.[6] Other options include p-toluenesulfonic acid and various Lewis acids. For optimization, it is recommended to screen a few different catalysts to find the one that provides the best yield and purity for your specific setup.

Q3: What is the role of the solvent in this reaction, and which solvents are recommended?

A3: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. The choice of solvent can significantly impact the reaction rate and yield.[2][3][4][5] Polar protic solvents like methanol and ethanol are often good choices for this type of condensation reaction and have been reported to give high yields.[2][3] A solvent screen is a valuable step in optimizing the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time.

Q5: My final product is a brownish or yellowish powder, but I expected a white solid. What could be the cause?

A5: The discoloration is likely due to the oxidation of the o-phenylenediamine starting material or intermediates. To minimize this, it is advisable to use high-purity starting materials and consider running the reaction under an inert atmosphere. If the final product is discolored, it can often be purified by recrystallization, sometimes with the addition of activated carbon to remove colored impurities.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of 2-aryl-benzimidazole synthesis, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Different Catalysts on the Yield of 2-Phenylbenzimidazole [6]

Catalyst (Ammonium Salt)Reaction Time (hours)Yield (%)
NH₄Br486
NH₄Cl492
NH₄F572
(NH₄)₂SO₄1278

Reaction Conditions: o-Phenylenediamine (1 mmol), Benzaldehyde (1 mmol), Catalyst (4 mmol) in CHCl₃ at room temperature.

Table 2: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole [2][3]

SolventCatalystReaction Time (hours)Yield (%)
MethanolCobalt (II) acetylacetonate497
EthanolCobalt (II) acetylacetonate494
Ethyl AcetateCobalt (II) acetylacetonate488
TetrahydrofuranCobalt (II) acetylacetonate485
ChloroformNH₄Cl494
AcetonitrileNH₄Cl440 (approx.)
DMFNH₄Cl4Lower yields

Note: The data for Cobalt (II) acetylacetonate is for the synthesis of 2-phenylbenzimidazole and serves as a reference for solvent effects.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3,4-Diaminobenzamide

  • 4-Hydroxybenzaldehyde

  • Ammonium Chloride (NH₄Cl) or other suitable catalyst

  • Methanol or other suitable solvent

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 3,4-diaminobenzamide (1 mmol) in methanol (10 mL), add ammonium chloride (4 mmol).

  • Add 4-hydroxybenzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four to six hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., Hexane:Ethyl Acetate 3:7).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL).

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a suitable eluent or by recrystallization from an appropriate solvent to yield this compound.

Mandatory Visualization

Signaling Pathway: PARP-1 in DNA Damage Repair

The target molecule, this compound, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway. The following diagram illustrates the role of PARP-1 in this pathway.

PARP1_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Function cluster_2 DNA Repair and Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 Senses Damage PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer Catalyzes DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_Polymer->DDR_Proteins Recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Facilitates Inhibitor 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide (PARP Inhibitor) Inhibitor->Inhibition

Caption: Role of PARP-1 in DNA repair and its inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reactants Combine Reactants: - 3,4-Diaminobenzamide - 4-Hydroxybenzaldehyde - Catalyst - Solvent Start->Reactants Reaction Stir at Room Temperature (Monitor with TLC) Reactants->Reaction Workup Reaction Workup: - Solvent Removal - Extraction - Washing and Drying Reaction->Workup Purification Purification Workup->Purification Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Characterization Characterization of Final Product Column->Characterization Recrystallization->Characterization End End Characterization->End

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Troubleshooting PARP Inhibitor Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in PARP inhibitor cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for my PARP inhibitor across different experiments?

A1: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from multiple sources.[1] Key factors include:

  • Cell Line-Specific Properties: Different cell lines have varying genetic backgrounds, especially in DNA repair pathways like Homologous Recombination (HR), which significantly impacts their sensitivity.[1] For example, cells with BRCA1/2 mutations are typically more sensitive to PARP inhibitors.[1][2]

  • Experimental Conditions: Parameters such as cell seeding density, the number of cell passages, and the inhibitor incubation time can all lead to variability if not strictly controlled.[1][3][4]

  • Assay Type: The choice of assay (e.g., cell viability, PARP activity, or PARP trapping) will influence the outcome, as they measure different biological endpoints.[1]

  • Inhibitor Characteristics: Different PARP inhibitors have distinct potencies and "trapping efficiencies," which is their ability to lock the PARP enzyme onto DNA, a major driver of cytotoxicity.[1][5]

Q2: What is "PARP trapping," and how does it differ from enzymatic inhibition?

A2: PARP trapping is a critical mechanism of action for many PARP inhibitors.[1][6]

  • Enzymatic Inhibition: This refers to the inhibitor's ability to block the catalytic activity of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This action disrupts the repair of DNA single-strand breaks (SSBs).[7][8]

  • PARP Trapping: This occurs when the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex, preventing the enzyme from detaching from the site of DNA damage.[1][9] These trapped complexes are highly cytotoxic, as they can obstruct DNA replication, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs), particularly in HR-deficient cells.[9][10][11] The trapping efficiency of an inhibitor often correlates more strongly with its anti-cancer effect than its enzymatic inhibitory potency alone.[9]

Q3: How should I prepare and store PARP inhibitor stock solutions?

A3: Proper handling of the inhibitor is crucial for reproducible results.

  • Dissolving: Most PARP inhibitors are sparingly soluble in water and should be dissolved in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[12] Always consult the manufacturer's data sheet for specific solubility information.[12]

  • Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[12]

  • Working Dilutions: For each experiment, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium.[1] Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and ideally kept below 1% to avoid solvent-induced toxicity.[9]

Q4: How do I select the appropriate cell line for my assay?

A4: The choice of cell line is fundamental to the experimental outcome.

  • HR Status: To study the classic synthetic lethality mechanism, use cell lines with known deficiencies in the HR pathway (e.g., BRCA1 or BRCA2 mutations).[12] It is also essential to include a wild-type or HR-proficient cell line as a negative control.[9]

  • Cell Line Authentication: Always ensure your cell lines are what they claim to be. Use short tandem repeat (STR) profiling to authenticate their identity and periodically test for mycoplasma contamination.[9] Misidentified or contaminated cell lines are a major source of inconsistent data.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High variability between replicate wells in a cell viability assay.
Possible CauseSuggested Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension thoroughly between seeding each plate or group of wells.[12]
Edge Effects Evaporation and temperature fluctuations are more pronounced in the outer wells of a multi-well plate. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.[12]
Inaccurate Pipetting Use calibrated pipettes and fresh tips for each replicate.[13] Ensure proper mixing of the compound in the media before adding it to the cells.[12]
Compound Precipitation The final concentration of the inhibitor may exceed its solubility in the medium, or the DMSO concentration may be too high.[12] Check solubility information on the product data sheet and ensure the final DMSO concentration is non-toxic and consistent.[9][12]
Issue 2: No significant cell death observed, even at high inhibitor concentrations (High IC50 Value).
Possible CauseSuggested Solution
Cell Line Resistance The cell line may be proficient in HR repair and thus inherently resistant to PARP inhibition.[12] Use a positive control cell line known to be sensitive (e.g., a BRCA1/2 mutant) to validate the assay and inhibitor activity.[12]
Insufficient Treatment Duration The cytotoxic effects of PARP inhibition can take several cell cycles to manifest.[14] Increase the treatment duration (e.g., from 72 hours up to 144 hours) to allow for the accumulation of lethal DNA damage.[12]
Inhibitor Concentration Too Low The dose-response range may not be high enough to see an effect in a resistant cell line.[14] Extend the upper limit of your concentration curve.
Compound Degradation The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles. Prepare a fresh stock solution of the inhibitor and re-run the experiment.[12]
Lack of Target Engagement The inhibitor may not be effectively engaging PARP1 in your cells. Confirm target inhibition by measuring PAR levels via Western Blot or an ELISA-based assay (see Protocol 2 & 3). A reduction in PAR levels after treatment with a DNA-damaging agent confirms on-target activity.[14]
Issue 3: High background noise in an ELISA-based PARP activity assay.
Possible CauseSuggested Solution
Compound Interference The inhibitor itself may be fluorescent or colored, interfering with the assay readout.[9] Run a control well with the compound alone (no enzyme or lysate) to measure its intrinsic signal and subtract this value from the experimental wells.[9]
Contaminated Reagents Buffers, enzymes, or substrates may be contaminated. Prepare fresh reagents and repeat the assay.[9]
Non-specific Antibody Binding Inadequate washing or blocking can lead to non-specific binding of detection antibodies.[9][15] Increase the number and duration of wash steps and optimize the blocking buffer concentration and incubation time.[15]
Sub-optimal Reagent Concentrations Incorrect concentrations of the PARP enzyme, NAD+, or histone-coated plates can lead to high background.[9] Titrate the PARP enzyme and optimize the NAD+ concentration to achieve a better signal-to-background ratio.[9]
Issue 4: Difficulty detecting a reduction in PAR levels after inhibitor treatment.
Possible CauseSuggested Solution
Insufficient PARP Activity Stimulation Basal PARP activity may be too low to detect a significant reduction. Pre-treat cells with a sub-lethal dose of a DNA-damaging agent (e.g., H₂O₂ or MMS) to induce PARP activity before adding the inhibitor.[9][14]
Inefficient Cell Lysis The lysis buffer may not be effectively extracting nuclear proteins. Optimize the lysis buffer composition and lysis procedure to ensure complete release of PARP and associated proteins.[9]
Antibody Not Specific or Sensitive The anti-PAR antibody may be of poor quality. Use a well-validated, high-affinity anti-PAR antibody and optimize its working concentration.[9]

Data Presentation

Table 1: Common Factors Contributing to IC50 Variability
FactorDescriptionPotential Impact on IC50
Cell Seeding Density The number of cells seeded per well can affect growth rates and confluence, altering drug sensitivity.[1][4]Higher densities can sometimes lead to increased resistance and higher IC50 values.
Incubation Time The duration of inhibitor exposure.Shorter times may not be sufficient to induce cell death, resulting in higher IC50 values.[12][14]
Assay Method Different viability assays (e.g., MTT vs. colony formation) measure different endpoints (metabolic activity vs. clonogenic survival).[16]Colony formation assays are often more sensitive and yield lower IC50 values than short-term metabolic assays.[16]
Serum Lot Variability Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can influence cell proliferation and drug response.[13]Can cause significant batch-to-batch variability in IC50 values.
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes.Can lead to changes in drug sensitivity over time.
DMSO Concentration The final concentration of the solvent used to dissolve the inhibitor.High concentrations (>1%) can be cytotoxic and confound results.[9]
Table 2: Example Cell Seeding Densities for Viability Assays

Note: These are starting recommendations. Optimal seeding density must be determined empirically for each cell line.

Plate FormatCommon Cell Line (e.g., HeLa, MCF7)Slower Growing Line (e.g., some primary cells)
96-well 2,000 - 5,000 cells/well5,000 - 10,000 cells/well
24-well 20,000 - 50,000 cells/well50,000 - 100,000 cells/well
6-well 100,000 - 250,000 cells/well250,000 - 500,000 cells/well

Experimental Protocols & Visualizations

Diagram 1: PARP Signaling Pathway and Inhibitor Mechanism of Action

Caption: PARP1 activation at DNA SSBs, its inhibition, and subsequent cytotoxic PARP trapping.

Diagram 2: General Troubleshooting Workflow for Inconsistent Results

Caption: A decision tree to diagnose and solve common issues in PARP inhibitor assays.

Protocol 1: Cell Viability Assay (SRB Method)

This protocol is adapted for determining the IC50 value of a PARP inhibitor.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of the PARP inhibitor in complete medium from a validated stock solution.[12]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[12]

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilutions or controls.

    • Incubate for the desired period (e.g., 72-120 hours) at 37°C, 5% CO₂.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.[1]

    • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and incubate for 15-30 minutes at room temperature.[1]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[1]

  • Data Acquisition and Analysis:

    • Read the absorbance at 510 nm using a microplate reader.[1]

    • Normalize the data to the vehicle-treated control wells and plot the normalized viability against the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression fit (sigmoidal dose-response).[2]

Protocol 2: PARP Activity Assay (Chemiluminescent ELISA-based)

This protocol outlines the general steps to measure PARP activity from cell lysates.

  • Cell Culture and Lysate Preparation:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with the PARP inhibitor (and/or a DNA-damaging agent) for the desired time (e.g., 1-2 hours).[9][14]

    • Harvest and lyse the cells according to the assay kit manufacturer's instructions.[1][17]

    • Determine the protein concentration of the lysates using a BCA assay and normalize all samples to the same concentration (e.g., 1 µg/µL).[1][17][18]

  • PARP Reaction:

    • Add the normalized cell lysates to the histone-coated wells of the assay plate.[9][18]

    • Add biotinylated NAD+ to each well to initiate the PARP reaction and incubate as per the kit's protocol.[9]

  • Detection:

    • Wash the wells to remove unincorporated biotinylated NAD+.[9]

    • Add streptavidin-HRP (Horseradish Peroxidase) and incubate.[9][18]

    • Wash the wells to remove unbound streptavidin-HRP.[9]

    • Add the chemiluminescent HRP substrate.[18]

  • Data Acquisition and Analysis:

    • Immediately measure the luminescent signal using a luminometer.[1]

    • A lower signal indicates higher PARP inhibition. Plot the results to determine the inhibitor's effect on PARP activity.

Diagram 3: Experimental Workflow for IC50 Determination

Caption: A standard workflow for determining the IC50 of a PARP inhibitor in a cell-based assay.

Protocol 3: Western Blot for PAR Level Assessment

This protocol verifies on-target activity by measuring PAR polymer levels.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of the PARP inhibitor (and a vehicle control) for 1-2 hours.[14]

    • Induce DNA damage by adding an agent like 1 mM H₂O₂ for 15 minutes at 37°C.[14] Include an untreated control well.

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.[14]

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (pan-ADP-ribose) overnight at 4°C.[14] Also probe a separate blot or strip the current one for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.[14]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.[14]

  • Imaging:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

    • Capture the signal using a digital imager. A significant reduction in the high-molecular-weight smear in the inhibitor-treated lane (compared to the damage-only lane) confirms target inhibition.[14]

References

Technical Support Center: Benzimidazole Synthesis via o-Phenylenediamine Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles through the condensation of o-phenylenediamine with aldehydes or carboxylic acids.

Troubleshooting Guide: Common Side Reactions and Purification Issues

This guide addresses specific issues that may arise during the synthesis and purification of benzimidazole derivatives.

Issue 1: Formation of N-substituted side products with aldehydes.

  • Question: During the condensation of o-phenylenediamine with an aldehyde, I am observing the formation of a 1,2-disubstituted benzimidazole in addition to my target 2-substituted benzimidazole. How can I improve the selectivity of the reaction?

  • Answer: The formation of 1,2-disubstituted benzimidazoles is a known competitive side reaction.[1] The selectivity can often be controlled by the choice of solvent and catalyst. For instance, using fluorous alcohols like trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) can promote the selective formation of 1,2-disubstituted benzimidazoles.[1] Conversely, to favor the 2-substituted product, employing specific oxidative and catalytic reagents under controlled conditions is crucial. Several methods have been developed to enhance the yield of 2-substituted benzimidazoles, including the use of various oxidizing agents in conjunction with the condensation reaction.[2]

Issue 2: Appearance of persistent colored impurities in the final product.

  • Question: My purified benzimidazole product remains yellow or brown, even after standard purification methods like recrystallization or column chromatography. What is the cause and how can I remove these impurities?

  • Answer: Colored impurities in benzimidazole synthesis often stem from oxidation of the o-phenylenediamine starting material or other side reactions during the synthesis.[3] To decolorize your product, you can employ the following techniques:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product. After a brief period, the charcoal is removed by hot filtration.[3]

    • Potassium Permanganate Treatment: For more stubborn discoloration, a solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling and crystallization.[3]

Issue 3: Low yield and product loss during purification.

  • Question: I am experiencing significant product loss during purification. What are the common causes and how can I mitigate them?

  • Answer: Product loss during purification can be attributed to several factors:

    • Suboptimal Recrystallization Conditions: The choice of solvent is critical for successful recrystallization. If your compound is too soluble, recovery will be poor. Conversely, if it is too insoluble, dissolving it initially will be difficult. It is advisable to perform small-scale solvent screening to identify an optimal solvent or solvent system.[3]

    • Degradation on Silica Gel: Some benzimidazole derivatives are unstable on silica gel and can degrade during column chromatography. If you suspect this is occurring, you can deactivate the silica gel by using an eluent containing a small amount of a base like triethylamine. Alternatively, consider other purification methods.[3]

    • Formation of Intractable Precipitates: The use of strong hydrogen-bonding solvents like DMF or DMSO for extraction can sometimes lead to the formation of gelatinous precipitates that are difficult to handle and result in significant product loss.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common side products when using dicarboxylic acids in the condensation reaction?

A1: When condensing o-phenylenediamine with dicarboxylic acids, such as malonic acid, under acidic conditions, a variety of side products can form depending on the reaction time and stoichiometry. These can include bis(benzimidazol-2-yl)methanes and 2-methyl benzimidazoles. Prolonged heating can favor the formation of these bis-benzimidazole structures.

Q2: Can I use microwave irradiation to improve my reaction yields and reduce side reactions?

A2: Yes, microwave-assisted synthesis has been shown to be an effective method for the synthesis of benzimidazole derivatives. It can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing unwanted side reactions compared to conventional heating methods.[2]

Q3: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?

A3: Several "green" chemistry approaches have been developed for benzimidazole synthesis. These methods often involve the use of environmentally benign solvents like water, solvent-free conditions, or the use of reusable catalysts to minimize waste and hazardous substance use.[4][5]

Q4: My benzimidazole product is difficult to purify by conventional chromatography. Are there alternative methods?

A4: For challenging purifications, a "catch and release" strategy can be effective. This involves capturing the benzimidazole product on an acidic resin, such as Amberlyst 15. After washing the resin to remove impurities, the pure benzimidazole can be released back into solution by treatment with a base like triethylamine.[6] This method can be particularly useful for removing phosphine-related impurities if a palladium catalyst with a phosphine ligand was used in the synthesis.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
o-phenylenediamineAromatic AldehydesDDQAcetonitrileMicrowave0.25 - 0.585-95[2]
o-phenylenediamineCarboxylic Acidsp-TSOHTolueneReflux2-3High[7]
o-phenylenediamineAldehydesHClO4–SiO2EthanolRoom Temp0.5 - 280-95[1]
o-phenylenediamineMalonic Acid4N HClReflux24--

Note: Yields are highly substrate-dependent. This table provides a general comparison of different methods.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles using DDQ

  • In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant.

  • Add acetonitrile as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and for a time optimized for the specific substrates (typically 15-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration, followed by washing and drying, avoiding the need for chromatographic separation.[2]

Protocol 2: "Catch and Release" Purification of Benzimidazoles

  • Dissolve the crude benzimidazole product in a suitable solvent such as dichloromethane (DCM).

  • Add an acidic resin (e.g., Amberlyst 15) to the solution and stir for several hours (e.g., 18 hours) to allow the benzimidazole to be captured onto the resin.

  • Filter the mixture to isolate the resin.

  • Wash the resin sequentially with DCM and toluene to remove any non-basic impurities.

  • To release the pure benzimidazole, treat the resin with a solution of a base, such as 50% triethylamine in DCM, for about an hour.

  • Filter the mixture to remove the resin and collect the filtrate.

  • Wash the resin with additional DCM and combine the washings with the filtrate.

  • Remove the solvent in vacuo to obtain the purified benzimidazole.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Benzimidazole Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete reaction_complete->start No, continue reaction crude_product Obtain Crude Product reaction_complete->crude_product Yes purification Purification (Recrystallization/Chromatography) crude_product->purification analyze_impurities Analyze Impurities purification->analyze_impurities pure_product Pure Product analyze_impurities->pure_product Pure colored_impurities Colored Impurities? analyze_impurities->colored_impurities Impure side_products Side Products? colored_impurities->side_products No charcoal_treatment Activated Carbon Treatment colored_impurities->charcoal_treatment Yes alternative_purification Alternative Purification ('Catch and Release') side_products->alternative_purification Yes, purification issue optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) side_products->optimize_conditions Yes, reaction issue charcoal_treatment->purification alternative_purification->pure_product optimize_conditions->start

Caption: A flowchart illustrating the troubleshooting process in benzimidazole synthesis.

Side_Reaction_Pathway Side Reaction Pathway in Condensation with Aldehydes cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Target_Product 2-Substituted Benzimidazole Schiff_Base->Target_Product Desired Pathway (Intramolecular Cyclization) Side_Product 1,2-Disubstituted Benzimidazole Schiff_Base->Side_Product Competitive Pathway (Further reaction with Aldehyde)

References

Technical Support Center: Enhancing the Solubility of Benzimidazole PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the solubility of poorly soluble benzimidazole PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of many benzimidazole PARP inhibitors?

A1: The low aqueous solubility of benzimidazole PARP inhibitors is a significant challenge in their development.[1] Olaparib, for instance, is a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility (approximately 0.1 mg/mL in aqueous solutions) and low permeability.[1][2] This poor solubility can lead to low and variable oral bioavailability, hindering preclinical and clinical development.[2]

Q2: What are the most effective strategies to improve the solubility of benzimidazole PARP inhibitors?

A2: Several formulation strategies have proven effective for enhancing the solubility and bioavailability of these compounds:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix. For Olaparib, solid dispersions using polymers like hypromellose (HPMC) have been shown to significantly enhance bioavailability.[3][4] A quaternary solid dispersion system for Olaparib has also been developed to improve its solubility characteristics.[1]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved dissolution rates.

  • Cyclodextrin Complexation: Encapsulating the benzimidazole PARP inhibitor within cyclodextrin molecules can significantly increase its aqueous solubility.

  • Co-solvents and Surfactants: The use of co-solvents and surfactants in formulations can also improve the solubility of these hydrophobic compounds.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of the Benzimidazole PARP Inhibitor Formulation
Possible Cause Troubleshooting Steps
Crystallinity of the drug substance: The crystalline form of a drug is generally less soluble than its amorphous form.- Utilize Solid Dispersion Techniques: Prepare an amorphous solid dispersion of the PARP inhibitor with a suitable polymer carrier like HPMC. This can be achieved through methods such as spray drying.[1][3] - Characterize the Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion.[3][4]
Poor wettability of the drug particles: The hydrophobic nature of the drug can prevent it from being easily wetted by the dissolution medium.- Incorporate Surfactants: Add a surfactant, such as Tween 20 or Labrasol, to the formulation to reduce the interfacial tension between the drug and the dissolution medium.[1] - Particle Size Reduction: Decrease the particle size through micronization or nanomilling to increase the surface area available for wetting.
Inadequate dissolution method: The selected dissolution medium or apparatus settings may not be optimal for a poorly soluble compound.- pH Optimization: Evaluate the drug's solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to select a dissolution medium that is biorelevant and provides sink conditions.[5] - Apparatus and Agitation: Use USP Apparatus 2 (paddle) and optimize the paddle speed (e.g., 50 rpm) to ensure adequate mixing without causing coning.[1]
Issue 2: Inconsistent or Low Bioavailability in in vivo Studies
Possible Cause Troubleshooting Steps
Precipitation of the drug in the gastrointestinal (GI) tract: The drug may initially dissolve from the formulation but then precipitate in the GI fluids, reducing the amount available for absorption.- Use Precipitation Inhibitors: Incorporate polymers like HPMC in solid dispersions, which can help maintain a supersaturated state of the drug in the GI tract and prevent recrystallization.[3] - Lipid-Based Formulations: Consider formulating the drug in a lipid-based delivery system, which can enhance its solubilization and absorption.
Low Permeability: Even if the drug is solubilized, it may have inherently low permeability across the intestinal epithelium.- Permeation Enhancement Strategies: Investigate the use of permeation enhancers in the formulation, but with caution regarding potential toxicity. - Structural Modification (Prodrugs): In early development, consider designing prodrugs with improved permeability characteristics.

Quantitative Data Summary

The following tables summarize the quantitative improvements in solubility and bioavailability achieved for benzimidazole PARP inhibitors using various formulation strategies.

Table 1: Solubility Enhancement of Olaparib in Various Surfactants [1]

SurfactantConcentrationSolubility of Olaparib (µg/mL)
Water (Control)-~100
Labrasol1% (w/v)>5000
Tween 201% (w/v)>5000

Table 2: Kinetic Solubility of Olaparib Formulations [1]

FormulationpH of MediumKinetic Solubility (µg/mL)
Olaparib Drug Powder1.2 and 6.8~150
Quaternary Solid Dispersion (F3)1.2 and 6.8~97% release
Quaternary Solid Dispersion (F4)1.2 and 6.8~97% release

Table 3: In Vivo Bioavailability Enhancement of HPMC-Based Olaparib Solid Dispersion in Rats [3][4]

FormulationCmax (ng/mL)AUC0–24 (ng·h/mL)Fold Increase in AUC
Crystalline Olaparib~100~500-
HPMC-Based Solid Dispersion>1068~20954.19

Experimental Protocols

Protocol 1: Preparation of Olaparib-HPMC Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of Olaparib with HPMC to enhance its solubility and dissolution rate.

Materials:

  • Olaparib

  • Hypromellose (HPMC)

  • Ethanol

  • Deionized water

  • Spray dryer

Procedure: [1][2]

  • Dissolve HPMC in a mixture of ethanol and deionized water.

  • Add and dissolve Olaparib in the polymer solution.

  • If using surfactants (e.g., Tween 20, Labrasol), dissolve them in the solution as well.

  • For a quaternary solid dispersion, add colloidal silica as a drying adjuvant.[1]

  • Set the spray dryer parameters (e.g., inlet temperature, feed rate, and aspirator) to optimized values.

  • Spray dry the solution to obtain the solid dispersion powder.

  • Collect the dried powder and store it in a desiccator.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of the formulated benzimidazole PARP inhibitor.

Apparatus: USP Dissolution Apparatus 2 (Paddle)[1]

Dissolution Media: [5]

  • pH 1.2 buffer (simulated gastric fluid)

  • pH 4.5 acetate buffer

  • pH 6.8 phosphate buffer (simulated intestinal fluid)

Procedure: [1]

  • Place 300 mL of the desired dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Place a sample of the formulation (equivalent to a specific dose, e.g., 150 mg of Olaparib) into each vessel.

  • Withdraw samples (e.g., 3 mL) at predetermined time points (e.g., 0.5, 1, 2, 3, 4, 6, 12 hours).[3]

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved drug in the samples using a validated HPLC method.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a cyclodextrin inclusion complex of a benzimidazole drug to improve its aqueous solubility.

Materials:

  • Benzimidazole drug (e.g., Albendazole as a model compound)

  • β-Cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Acetic acid

  • Water

  • Spray dryer or Lyophilizer

Procedure (Spray Drying Method): [6]

  • Dissolve the benzimidazole drug in a suitable solvent (e.g., acetic acid).

  • Dissolve the cyclodextrin derivative in water.

  • Add the drug solution to the cyclodextrin solution with continuous stirring.

  • Spray-dry the resulting solution using appropriate parameters (e.g., inlet temperature: 130°C, outlet temperature: 70°C).[6]

  • Collect the resulting powder, which is the inclusion complex.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PARP1_active Active PARP1 PARP1->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1_active->Trapped_PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER Repair_Complete DNA Repair BER->Repair_Complete PARP_Inhibitor Benzimidazole PARP Inhibitor PARP_Inhibitor->PARP1_active inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Start Poorly Soluble Benzimidazole PARP Inhibitor Solid_Dispersion Solid Dispersion (e.g., Spray Drying) Start->Solid_Dispersion Nanonization Nanonization Start->Nanonization Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Characterization PXRD, DSC, SEM Solid_Dispersion->Characterization Nanonization->Characterization Cyclodextrin->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Solubility Solubility Studies Characterization->Solubility Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability Solubility->Bioavailability

Caption: Experimental workflow for improving the solubility of benzimidazole PARP inhibitors.

References

Technical Support Center: 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (NU1085)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor also known as NU1085. This guide is designed to help you address specific issues you may encounter during your experiments and to provide a deeper understanding of its on-target and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NU1085)?

A1: this compound (NU1085) is an inhibitor of Poly(ADP-ribose) polymerases (PARPs). PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. By inhibiting PARP, NU1085 prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly toxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., cells with BRCA1/2 mutations), the accumulation of these DSBs leads to cell death through a process known as synthetic lethality.

Q2: I am observing significant variability in my IC50 values for NU1085 between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays with PARP inhibitors. Several factors can contribute to this variability:

  • Cell Line-Specific Factors: Different cell lines have varying sensitivities to PARP inhibitors depending on their genetic background, particularly the status of DNA repair pathways like homologous recombination.[1] Cells with defects in HR (e.g., BRCA1/2 mutations) will be significantly more sensitive.

  • Assay Conditions: Variations in cell density, passage number, and the duration of inhibitor incubation can all impact the apparent IC50 value.[1]

  • Compound Stability: Ensure that your stock solutions of NU1085 are properly stored and that fresh dilutions are made for each experiment to avoid degradation.

  • Cellular NAD+ Levels: Since PARP enzymes use NAD+ as a substrate, the metabolic state of your cells and the resulting intracellular NAD+ concentrations can influence the inhibitor's potency.[1]

Q3: My cells are showing a phenotype that is not consistent with PARP inhibition alone. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes can arise from off-target effects. While specific off-target profiling data for NU1085 is limited in the public domain, the benzimidazole scaffold is known to interact with other protein families, most notably kinases. Some PARP inhibitors have been shown to have off-target activity against kinases such as CDKs and DYRKs.[2] If you suspect off-target effects, consider performing a broad-panel kinase screen or a Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners of NU1085 in your cellular model.

Q4: What is "PARP trapping," and is it relevant for NU1085?

A4: PARP trapping is a crucial mechanism of action for many PARP inhibitors. It describes the stabilization of the PARP-DNA complex, which prevents the enzyme from dissociating after the initial steps of DNA repair.[1] This trapped complex can be more cytotoxic than the simple inhibition of PARP's enzymatic activity, as it creates a physical obstruction on the DNA that can lead to replication fork collapse.[1] The trapping efficiency varies between different PARP inhibitors. While the specific trapping potential of NU1085 is not extensively documented in publicly available literature, it is a critical parameter to consider for any PARP inhibitor and can be assessed using specific PARP trapping assays.

Troubleshooting Guides

Issue 1: High Background Signal in Enzymatic PARP Assay
Potential Cause Troubleshooting Step
Autofluorescence/Quenching by the Compound Run a control experiment with the compound alone (without the PARP enzyme) to measure its intrinsic signal at the assay wavelength. Subtract this background from your experimental values.
Contaminated Reagents Use high-purity reagents, including buffer components and NAD+. Prepare fresh solutions for each experiment.
Suboptimal Antibody Concentration (for ELISA-based assays) Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.
Issue 2: Lack of Expected Cytotoxicity in HR-Deficient Cells
Potential Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your NU1085 compound. Prepare fresh stock solutions and dilutions for each experiment.
Incorrect Cell Line Genotype Confirm the homologous recombination deficiency status of your cell line (e.g., through sequencing to verify BRCA1/2 mutation status).
Overexpression of Drug Efflux Pumps Some cancer cells can develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove the inhibitor from the cell.[3] You can test for this using efflux pump inhibitors or by measuring intracellular compound concentration.
Acquired Resistance Long-term culture or previous treatments may have led to the development of resistance mechanisms, such as the restoration of homologous recombination function.

Data on Off-Target Effects

While a comprehensive, publicly available kinase selectivity profile specifically for this compound (NU1085) is not readily found, the broader class of benzimidazole derivatives and other PARP inhibitors have been reported to have off-target activities. The following table summarizes potential off-target families based on the known pharmacology of similar compounds. Researchers should consider these as potential areas for investigation when observing unexpected effects with NU1085.

Potential Off-Target Class Reported Effects of Similar Compounds Potential Experimental Consequence
Protein Kinases (e.g., CDKs, DYRKs, PIMs) Some PARP inhibitors exhibit micromolar affinity for certain kinases.[2][4]Alterations in cell cycle progression, signaling pathways independent of DNA repair.
Other NAD+-utilizing Enzymes As NU1085 is an NAD+ competitor, it could potentially interact with other enzymes that have an NAD+ binding pocket.Unforeseen metabolic effects or modulation of other cellular processes.
Microtubule Dynamics Certain benzimidazole derivatives are known to be microtubule-destabilizing agents.[5]Effects on cell division, morphology, and intracellular transport.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from standard chemiluminescent PARP1 assays and is suitable for determining the IC50 value of NU1085.[6]

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • This compound (NU1085)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of NU1085 in PARP assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In the histone-coated 96-well plate, add the following to each well:

    • 25 µL of PARP assay buffer

    • 5 µL of the NU1085 serial dilution or vehicle control

    • 10 µL of a pre-mixed solution containing activated DNA and PARP1 enzyme in assay buffer.

  • Initiate Reaction: Add 10 µL of biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of streptavidin-HRP conjugate diluted in an appropriate blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of NU1085 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of NU1085 binding to its target (PARP1) and potential off-targets in intact cells.[7]

Materials:

  • Cell line of interest

  • This compound (NU1085)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for cell lysis (e.g., freeze-thaw cycles or sonication)

  • Thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against PARP1 and any suspected off-target proteins

  • Appropriate secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with a desired concentration of NU1085 or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration across all samples and prepare them for SDS-PAGE.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against PARP1 (or a suspected off-target).

    • Incubate with the appropriate secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature control against the temperature. A shift in the melting curve to a higher temperature in the presence of NU1085 indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

On-Target Effect: Inhibition of PARP1 in DNA Single-Strand Break Repair

PARP1_Pathway cluster_0 DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARylation PAR Polymer Synthesis (PARylation) PARP1_recruitment->PARylation Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival NU1085 NU1085 NU1085->PARylation

Caption: On-target effect of NU1085 on the PARP1-mediated DNA single-strand break repair pathway.

Hypothetical Off-Target Effect: Inhibition of a Cyclin-Dependent Kinase (CDK)

Off_Target_Pathway cluster_1 Cell Cycle Progression (Hypothetical Off-Target) Cyclin_CDK Cyclin/CDK Complex Substrate_Phos Substrate Phosphorylation (e.g., Rb) Cyclin_CDK->Substrate_Phos Gene_Expression E2F-mediated Gene Expression Substrate_Phos->Gene_Expression G1_S_Transition G1/S Phase Transition Gene_Expression->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation NU1085_offtarget NU1085 (Off-Target) NU1085_offtarget->Cyclin_CDK

Caption: Hypothetical off-target inhibition of a Cyclin-Dependent Kinase (CDK) by NU1085.

Experimental Workflow: Investigating Unexpected Cytotoxicity

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed with NU1085 Confirm_On_Target Confirm On-Target PARP Inhibition (Cellular PARP Assay) Start->Confirm_On_Target Check_HR_Status Verify HR-Deficiency of Cell Line Start->Check_HR_Status Investigate_Off_Target Investigate Off-Target Effects Confirm_On_Target->Investigate_Off_Target Check_HR_Status->Investigate_Off_Target CETSA Perform CETSA for Novel Binding Partners Investigate_Off_Target->CETSA Kinase_Screen Perform Kinase Selectivity Screen Investigate_Off_Target->Kinase_Screen Conclusion Identify Potential Off-Target Mediated Effects CETSA->Conclusion Kinase_Screen->Conclusion

Caption: Logical workflow for troubleshooting unexpected cytotoxicity observed with NU1085.

References

Technical Support Center: Overcoming Resistance to Benzimidazole-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with benzimidazole-based PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for PARP inhibitors?

A1: Poly (ADP-ribose) polymerases (PARPs), especially PARP1 and PARP2, are essential enzymes for repairing DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs accumulate and can lead to more harmful double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired effectively, leading to genomic instability and cell death.[1][3] This principle is known as "synthetic lethality."[1][4] Additionally, many PARP inhibitors work by "trapping" the PARP enzyme on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication.[1][4][5]

Q2: What are the known mechanisms of acquired resistance to benzimidazole-based PARP inhibitors?

A2: Several mechanisms contribute to acquired resistance to PARP inhibitors. The most common include:

  • Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1 or BRCA2 can restore their function, thereby reactivating the HR repair pathway.[3][4][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) encoded by the ABCB1 gene, can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration.[5][6][7]

  • Mutations in PARP1: Alterations in the PARP1 protein can reduce the inhibitor's binding affinity or decrease its "trapping" efficiency.[4][8][9]

  • Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and stabilize replication forks, preventing the formation of DNA double-strand breaks that are lethal in HR-deficient cells.[6][10][11]

  • Loss of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that counteracts PARP1, can lead to reduced PARP1 trapping and subsequent resistance.[10][12][13]

Q3: Are some benzimidazole-based PARP inhibitors more susceptible to specific resistance mechanisms?

A3: Yes, the susceptibility can vary. For instance, inhibitors that are strong substrates for the ABCB1 drug efflux pump may be more prone to resistance driven by its overexpression.[5][6] Some novel 1,2,5-trisubstituted benzimidazole derivatives have been investigated for their ability to inhibit ABCB1, potentially overcoming this resistance mechanism.[14][15] The specific chemical structure of the benzimidazole derivative influences its interaction with both PARP1 and efflux pumps.[16]

Q4: What are some strategies to overcome resistance to PARP inhibitors?

A4: Researchers are exploring several combination strategies:

  • Combination with Chemotherapy: Using PARP inhibitors with platinum-based chemotherapy can be effective, as platinum agents also induce DNA damage.[5][17]

  • Targeting Alternative DNA Damage Response (DDR) Pathways: Combining PARP inhibitors with inhibitors of other DDR proteins, such as ATR or WEE1, can re-sensitize resistant cells.[12][18][19]

  • Inhibiting Drug Efflux: Co-administration of an ABCB1 inhibitor can restore the intracellular concentration of the PARP inhibitor.[6][20]

  • Immunotherapy: Combining PARP inhibitors with immune checkpoint inhibitors is a promising strategy, as DNA damage can increase tumor neoantigen load and stimulate an anti-tumor immune response.[17][18]

  • Targeting Oncogenic Signaling: Inhibiting pathways like PI3K or VEGF, which can indirectly promote HR proficiency, may overcome resistance.[12][18]

Troubleshooting Guides

Issue 1: The benzimidazole-based PARP inhibitor shows lower than expected efficacy in our cancer cell line.
Possible Cause Troubleshooting Steps
Intrinsic Resistance 1. Verify HR Status: Confirm that the cell line has a documented defect in the homologous recombination pathway (e.g., BRCA1/2 mutation).[1] Use a positive control cell line with known sensitivity. 2. Assess PARP1 Expression: Confirm PARP1 protein expression via Western blot. Low or absent PARP1 can lead to resistance. 3. Check for Pre-existing High ABCB1 Expression: Use a Rhodamine 123 efflux assay or Western blot to check for high basal levels of P-glycoprotein (ABCB1).[1][14]
Suboptimal Experimental Conditions 1. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the IC50 value for your specific cell line.[21] 2. Optimize Incubation Time: Conduct a time-course experiment to find the optimal duration for observing the desired effect.[1] 3. Verify Drug Integrity: Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[21]
Cell Line Issues 1. Authenticate Cell Line: Use STR profiling to confirm the identity of your cell line. 2. Use Low Passage Cells: High passage numbers can lead to genetic drift and altered phenotypes.
Issue 2: Cells develop resistance after continuous treatment with the PARP inhibitor.
Possible Cause Troubleshooting Steps
Upregulation of Drug Efflux Pumps 1. Assess ABCB1 Expression: Compare ABCB1 mRNA and protein levels in resistant cells versus the parental sensitive cells.[5] 2. Perform Efflux Assay: Use the Rhodamine 123 efflux assay to confirm increased pump activity. 3. Test Combination with ABCB1 Inhibitor: Treat resistant cells with the PARP inhibitor in combination with an ABCB1 inhibitor (e.g., verapamil) to see if sensitivity is restored.[14][15]
Restoration of HR Function 1. Sequence BRCA1/2 Genes: Check for secondary or reversion mutations in the BRCA1/2 genes that could restore their open reading frame and function.[3][4] 2. Assess RAD51 Foci Formation: An increased ability to form RAD51 foci upon DNA damage indicates restored HR activity. Perform immunofluorescence for RAD51 after inducing DNA damage.[22]
Alterations in PARP1 1. Sequence PARP1 Gene: Look for mutations in the PARP1 gene that may affect inhibitor binding or trapping.[4][8] 2. Perform PARP Trapping Assay: Compare the amount of chromatin-bound PARP1 in sensitive versus resistant cells after treatment. A decrease in trapped PARP1 suggests a resistance mechanism.[22]

Data Presentation

Table 1: Example IC50 Values of Benzimidazole-Based PARP Inhibitors in Sensitive and Resistant Ovarian Cancer Cell Lines
Cell LineHR StatusResistance MechanismPARP Inhibitor A (nM)PARP Inhibitor B (nM)
OVCAR-8 HR-Proficient-5,2008,500
UWB1.289 BRCA1-null (Sensitive)-1530
UWB1.289-PIR1 BRCA1-null (Resistant)ABCB1 Overexpression9501,800
UWB1.289-PIR2 BRCA1-null (Resistant)BRCA1 Reversion Mutation4,5007,200
Table 2: Example Protein Expression Changes in Resistant Cell Lines
Cell LineFold Change in ABCB1 Expression (vs. Sensitive)Fold Change in Chromatin-Bound PARP1 (vs. Sensitive, post-treatment)RAD51 Foci Positive Cells (%)
UWB1.289 (Sensitive) 1.01.0< 5%
UWB1.289-PIR1 (Resistant) 25.50.9< 5%
UWB1.289-PIR2 (Resistant) 1.21.165%

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for ABCB1 Activity

This assay measures the activity of the ABCB1 drug efflux pump by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 6-well plate and allow them to adhere overnight. Include parental (sensitive) and suspected resistant cells.

  • Inhibitor Pre-incubation: Pre-incubate cells with a known ABCB1 inhibitor (e.g., 50 µM Verapamil, positive control) or your test compound for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.

  • Wash and Efflux: Wash cells twice with ice-cold PBS. Add fresh, pre-warmed media (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Cell Harvesting: Trypsinize and harvest the cells, wash with cold PBS, and resuspend in PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123. A lower fluorescence signal indicates higher ABCB1 efflux activity.

Protocol 2: PARP Trapping Assay (Chromatin Fractionation)

This assay quantifies the amount of PARP1 that is trapped on chromatin following inhibitor treatment.[22]

  • Cell Treatment: Treat sensitive and resistant cells with the benzimidazole-based PARP inhibitor at a relevant concentration (e.g., 10x IC50 of the sensitive line) for 4-6 hours. Include an untreated control.

  • Cellular Fractionation:

    • Harvest cells and wash with PBS.

    • Lyse cells in a low-salt cytoplasmic buffer (e.g., containing 0.1% NP-40) on ice to release cytoplasmic proteins. Centrifuge to pellet the nuclei.

    • Wash the nuclear pellet. Lyse the nuclei in a nuclear extraction buffer to release soluble nuclear proteins. Centrifuge to pellet the chromatin.

    • Wash the chromatin pellet and resuspend it in a lysis buffer (e.g., RIPA buffer). Sonicate briefly to shear DNA and solubilize chromatin-bound proteins.

  • Western Blotting:

    • Quantify protein concentration in the chromatin fraction using a BCA assay.

    • Resolve equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Incubate with a secondary antibody and detect the signal.

  • Analysis: Quantify the band intensities. An increase in the PARP1/Histone H3 ratio in treated samples compared to untreated controls indicates PARP trapping. A blunted response in resistant cells suggests a trapping-related resistance mechanism.[22]

Visualizations

Signaling and Resistance Pathways

PARP_Resistance_Pathways cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Resistance Resistance Mechanisms DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates PARP_Trapping PARP Trapping PARP1->PARP_Trapping causes Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) (at Replication Fork) HR_Repair Homologous Recombination (HR) (BRCA1/2 Dependent) DNA_DSB->HR_Repair requires Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (in HR-deficient cells) HR_Repair->Cell_Survival PARPi Benzimidazole PARP Inhibitor PARPi->PARP1 inhibits PARP_Trapping->DNA_DSB leads to ABCB1 ABCB1/P-gp Efflux Pump (Upregulated) ABCB1->PARPi effluxes HR_Restoration HR Restoration (e.g., BRCA Reversion) HR_Restoration->HR_Repair enables PARP1_Mutation PARP1 Mutation PARP1_Mutation->PARP_Trapping reduces Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->DNA_DSB prevents

Caption: Key mechanisms of PARP inhibitor action and resistance.

Experimental Workflow

Experimental_Workflow cluster_mechanisms Investigate Potential Mechanisms cluster_strategies Test Overcoming Strategies start Start: Cell line shows reduced sensitivity to PARPi confirm_resistance Confirm Resistance (IC50 Shift vs. Parental) start->confirm_resistance efflux Assess Drug Efflux (ABCB1 Expression / Activity) confirm_resistance->efflux hr Assess HR Restoration (RAD51 Foci / BRCA Sequencing) confirm_resistance->hr trapping Assess PARP Trapping (Chromatin Fractionation) confirm_resistance->trapping decision Mechanism Identified? efflux->decision hr->decision trapping->decision combo_efflux Combine PARPi with ABCB1 Inhibitor decision->combo_efflux Efflux ↑ combo_ddr Combine PARPi with ATR/WEE1 Inhibitor decision->combo_ddr HR Restored alt_parpi Test Alternative PARPi (Non-ABCB1 Substrate) decision->alt_parpi Trapping ↓ or Efflux ↑ no_solution End: Re-evaluate model or explore other mechanisms decision->no_solution No end End: Sensitivity Restored combo_efflux->end combo_ddr->end alt_parpi->end

Caption: Workflow for investigating and overcoming PARPi resistance.

Troubleshooting Logic

Troubleshooting_Logic cluster_params Assay Parameters cluster_cells Cell Line Integrity start Problem: Inconsistent Results in Cell Viability Assays q1 Are positive/negative controls behaving as expected? start->q1 a1_yes Check Assay Parameters q1->a1_yes Yes a1_no Check Cell Line Integrity q1->a1_no No p1 Optimize Drug Concentration (Dose-Response Curve) a1_yes->p1 c1 Authenticate Cell Line (STR) a1_no->c1 p2 Optimize Incubation Time (Time-Course) p1->p2 p3 Verify Cell Density p2->p3 p4 Check Reagent Quality p3->p4 c2 Use Low Passage Number c1->c2 c3 Test for Contamination c2->c3

References

Technical Support Center: Optimizing Incubation Time for 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (also known as NU1085), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NU1085)?

A1: this compound is a potent inhibitor of PARP enzymes. PARP proteins are crucial for DNA single-strand break repair. By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to a synthetic lethality, resulting in targeted cell death.

Q2: What is a recommended starting point for concentration and incubation time for NU1085 in a new experiment?

A2: For initial experiments, it is advisable to perform a dose-response and a time-course study. Based on available data, NU1085 has a Ki of 6 nM for PARP. For cell-based assays, a broad concentration range, for instance, from 10 nM to 100 µM, is a good starting point to determine the IC50 in your specific cell line. For incubation time, a pilot experiment with time points such as 24, 48, and 72 hours for cell viability assays is recommended. For signaling studies, shorter incubation times of 1, 2, 4, 8, and 24 hours should be considered.

Q3: How does the cell line's genetic background influence the optimal incubation time?

A3: The genetic background, particularly the status of DNA repair pathways like homologous recombination (HR), is critical. Cells deficient in HR (e.g., BRCA1/2 mutant) are generally more sensitive to PARP inhibitors. In these sensitive cell lines, a shorter incubation time may be sufficient to observe a significant effect on cell viability. In contrast, HR-proficient cell lines may require a longer incubation period or higher concentrations to show a response.

Q4: Should the cell culture medium be replaced during long incubation periods?

A4: For experiments extending beyond 48 hours, it is good practice to refresh the medium containing this compound. This ensures that the compound concentration remains stable and that nutrient depletion or waste accumulation in the medium does not confound the experimental results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low cytotoxicity observed 1. Insufficient incubation time: The compound may require a longer duration to induce a cytotoxic effect. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Cell line resistance: The cell line may have a proficient DNA repair mechanism. 4. Compound instability: The compound may be degrading in the culture medium over time.1. Perform a time-course experiment with longer incubation periods (e.g., up to 96 hours). 2. Conduct a dose-response experiment with a wider and higher concentration range. 3. Verify the homologous recombination (HR) status of your cell line. Consider using a positive control cell line known to be sensitive to PARP inhibitors. 4. Refresh the medium with freshly prepared compound every 24-48 hours.
High variability between replicates 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: The compound may not be fully dissolved at the working concentration. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the compound.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the media for any precipitate. Consider preparing a fresh, lower concentration stock solution in a suitable solvent like DMSO (ensure final DMSO concentration is ≤ 0.1%). 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Discrepancy between signaling and viability results 1. Different kinetics: Inhibition of PARP activity (a signaling event) occurs much faster than the subsequent induction of cell death.1. For signaling studies (e.g., Western blot for PAR levels), use shorter incubation times (e.g., 1-8 hours). For cell viability or apoptosis assays, longer incubation times (e.g., 24-72 hours) are typically required.

Data Presentation

Table 1: In Vitro Activity of this compound (NU1085)

Parameter Value Assay Condition
Ki (PARP) 6 nMEnzyme inhibition assay
LC50 83-94 µMCancer cell lines

Table 2: Recommended Starting Incubation Times for a Time-Course Experiment

Assay Type Suggested Time Points
Signaling (e.g., PARP activity) 1, 2, 4, 8, 24 hours
Cell Viability / Proliferation 24, 48, 72, 96 hours
Apoptosis (e.g., Annexin V staining) 12, 24, 48, 72 hours

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 5,000 cells/well). Allow cells to adhere for 18-24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (≤ 0.1%).

  • Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration.

Protocol 2: Western Blot for PARP Cleavage (Apoptosis Marker)
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with an effective concentration of this compound (determined from viability assays) for different time points (e.g., 12, 24, 48 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against cleaved PARP-1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

PARP_Inhibition_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER recruits repair proteins PARP_Inhibition PARP Inhibition DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Compound 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide Compound->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse & Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Caption: Signaling pathway of PARP inhibition by this compound.

Experimental_Workflow cluster_workflow Workflow for Optimizing Incubation Time Start Start: Select Cell Line (e.g., HR-deficient vs. HR-proficient) Dose_Response Phase 1: Dose-Response Experiment (e.g., 24h, 48h, 72h) Start->Dose_Response Determine_IC50 Determine IC50/EC50 Dose_Response->Determine_IC50 Time_Course Phase 2: Time-Course Experiment (using ~IC50 concentration) Determine_IC50->Time_Course Assay_Selection Select Assays: - Cell Viability (e.g., MTT) - Apoptosis (e.g., Western Blot for Cleaved PARP) Time_Course->Assay_Selection Data_Analysis Analyze Time-Dependent Effects Assay_Selection->Data_Analysis Optimal_Time Determine Optimal Incubation Time for each assay Data_Analysis->Optimal_Time End End: Proceed with Optimized Protocol Optimal_Time->End

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Problem: Inconsistent or Unexpected Results Check_Basics Check Basic Parameters: - Cell Health & Density - Reagent Quality - Instrument Calibration Problem->Check_Basics Is_Time_Optimal Is Incubation Time Optimized? Check_Basics->Is_Time_Optimal Is_Conc_Optimal Is Concentration Optimized? Is_Time_Optimal->Is_Conc_Optimal Yes Perform_Time_Course Action: Perform Time-Course Experiment Is_Time_Optimal->Perform_Time_Course No Perform_Dose_Response Action: Perform Dose-Response Experiment Is_Conc_Optimal->Perform_Dose_Response No Review_Protocol Review Protocol for Errors Is_Conc_Optimal->Review_Protocol Yes Perform_Time_Course->Is_Conc_Optimal Perform_Dose_Response->Review_Protocol Consult_Literature Consult Literature for Similar Issues Review_Protocol->Consult_Literature Solution Solution Identified Consult_Literature->Solution

Caption: Logical relationship for troubleshooting experiments.

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Benzimidazole PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of novel benzimidazole-based Poly (ADP-ribose) polymerase (PARP) inhibitors, a promising class of targeted cancer therapies. The data presented is based on preclinical studies and aims to inform further research and development in this area.

Introduction to Benzimidazole PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unresolved SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[1][2] Benzimidazole derivatives have emerged as a potent scaffold for the development of selective and orally bioavailable PARP inhibitors.[3] This guide focuses on the comparative in vivo efficacy of several novel benzimidazole PARP inhibitors.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of selected novel benzimidazole PARP inhibitors from preclinical xenograft studies.

InhibitorCancer ModelDosing RegimenEfficacy EndpointResultComparatorComparator Result
YHP-836 MDA-MB-436 (human breast cancer)50, 100, 150 mg/kg, oral, twice daily for 25 daysTumor Growth Inhibition (TGI)41.0%, 74.6%, 94.0%Olaparib (150 mg/kg, oral, once daily)89.0% TGI
Pamiparib MDA-MB-436 (human breast cancer)1.6, 3.1, 6.3, 12.5 mg/kg, oral, twice daily for 28 daysTumor Regression100% objective response (PR + CR) at all dosesOlaparib (25, 50 mg/kg, oral, twice daily for 28 days)Tumor relapse observed at 25 mg/kg after treatment cessation
NMS-P118 MDA-MB-436 (human breast cancer)Not specifiedTumor Growth InhibitionHighly efficacious as a single agentNot directly compared in the same studyNot applicable
NMS-P118 CAPAN-1 (human pancreatic cancer)Not specifiedTumor Growth InhibitionHighly efficacious in combination with temozolomideNot directly compared in the same studyNot applicable

Experimental Protocols

MDA-MB-436 Human Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-436 (human breast adenocarcinoma with BRCA1 mutation).

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: MDA-MB-436 cells (5 x 106 to 1 x 107 cells per mouse) are harvested during the exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. 100-200 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach the desired size, mice are randomized into treatment and control groups. The benzimidazole PARP inhibitors (e.g., YHP-836, Pamiparib) or the comparator (e.g., Olaparib) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at the specified doses and schedules. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further pharmacodynamic analyses.

CAPAN-1 Human Pancreatic Cancer Xenograft Model (Combination Therapy)
  • Cell Line: CAPAN-1 (human pancreatic adenocarcinoma with BRCA2 mutation).

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID).

  • Tumor Implantation: CAPAN-1 cells (e.g., 106 cells per mouse) are suspended in a suitable medium, often with Matrigel, and injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Similar to the MDA-MB-436 model, tumor volumes are monitored regularly.

  • Treatment: Once tumors are established, mice are randomized into treatment groups. Treatment may include a benzimidazole PARP inhibitor (e.g., NMS-P118) alone, temozolomide (a DNA alkylating agent) alone, the combination of the PARP inhibitor and temozolomide, and a vehicle control group.[5][6] Dosing is performed as specified for each agent, typically via oral gavage for the PARP inhibitor and temozolomide.

  • Efficacy Evaluation: The primary endpoint is the delay in tumor growth in the combination therapy group compared to the single-agent and control groups.

Visualizations

PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_PARPi PARP Inhibition cluster_Replication Replication & Double-Strand Break cluster_DSB_Repair DSB Repair & Cell Fate cluster_HR_proficient HR Proficient (BRCA+/+) cluster_HR_deficient HR Deficient (BRCA-/-) DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Recruitment DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER PARP_trapping PARP-1 Trapping PARP1->PARP_trapping BER->DNA_SSB Repair PARPi Benzimidazole PARP Inhibitor PARPi->PARP1 Inhibition Replication_Fork Replication Fork PARP_trapping->Replication_Fork Stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB Collapse HR Homologous Recombination DSB->HR NHEJ Error-prone NHEJ DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) NHEJ->Apoptosis Experimental_Workflow start Start: Cancer Cell Culture (e.g., MDA-MB-436, CAPAN-1) implant Tumor Cell Implantation (Subcutaneous in mice) start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice growth->randomize treatment Treatment Administration - Vehicle Control - Benzimidazole PARP Inhibitor - Comparator (e.g., Olaparib) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

References

Validating PARP1 Target Engagement: A Comparative Analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and Other PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a therapeutic compound with its intended target within a cellular environment is a cornerstone of preclinical validation. This guide provides an objective comparison of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide (also known as NU1085 or Veliparib) with other prominent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. We present supporting experimental data and detailed protocols for key validation assays to facilitate a comprehensive evaluation of PARP1 target engagement.

The inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway, has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] this compound is a potent PARP1/2 inhibitor.[3][4] This guide will compare its performance with other well-established PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib, focusing on their ability to engage the PARP1 target.

Comparative Analysis of PARP1 Inhibitors

The following table summarizes the biochemical potency of this compound and its alternatives against PARP1. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the potency of an inhibitor. Lower values indicate higher potency.

CompoundAlternative NamesPARP1 IC50 (nM)PARP1 Ki (nM)
This compoundVeliparib, ABT-888~55.2
OlaparibAZD2281, KU00594361 - 5-
RucaparibAG014699, PF-0136733871.4
NiraparibMK-48272.8 - 3.8-
TalazoparibBMN 6730.57-

Note: IC50 and Ki values can vary depending on the specific assay conditions and the source of the recombinant enzyme.[1][3][4][5][6][7][8][9][10][11]

Visualizing the PARP1 Signaling Pathway and Experimental Workflows

To understand the context of PARP1 inhibition and the methods used for its validation, the following diagrams illustrate the PARP1 signaling pathway and the workflows for key experimental assays.

PARP1 Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide (PARP Inhibitor) Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) A 1. Treat cells with 2-(4-Hydroxyphenyl)-1H- benzimidazole-4-carboxamide or vehicle B 2. Heat cells at varying temperatures A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify soluble PARP1 (e.g., Western Blot) C->D E 5. Plot soluble PARP1 vs. temperature to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow cluster_1 Western Blot for PARP1 Activity F 1. Treat cells with inhibitor and DNA damaging agent G 2. Lyse cells and quantify protein F->G H 3. SDS-PAGE to separate proteins G->H I 4. Transfer proteins to membrane H->I J 5. Probe with anti-PAR and anti-PARP1 antibodies I->J K 6. Detect and quantify PARylation J->K

Caption: Experimental workflow for Western Blot analysis of PARP1 activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and validation of PARP1 target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13]

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

4. Protein Quantification:

  • Carefully collect the supernatant.

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PARP1.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities for soluble PARP1 at each temperature.

  • Plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot for PARP1 Activity (PARylation Assay)

This assay measures the enzymatic activity of PARP1 by detecting the levels of poly(ADP-ribosyl)ation (PARylation) in cells. Inhibition of PARP1 will lead to a decrease in PAR levels.

1. Cell Culture and Treatment:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 10-15 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Antibody Incubation and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against PAR.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal. A smear of high molecular weight bands indicates PARylation.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like GAPDH or β-actin.

5. Data Analysis:

  • Quantify the intensity of the PAR signal in each lane.

  • A decrease in the PAR signal in inhibitor-treated samples compared to the control indicates inhibition of PARP1 activity.

In Vitro ADP-Ribosylation Assay

This biochemical assay directly measures the enzymatic activity of purified PARP1 and the inhibitory effect of compounds.

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

  • In a reaction tube, combine the reaction buffer, purified recombinant PARP1 enzyme, and a DNA template (e.g., activated DNA).

  • Add the test compound (this compound) at various concentrations.

2. Initiation and Incubation:

  • Initiate the reaction by adding the substrate, NAD⁺ (biotinylated or radiolabeled).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 10-30 minutes).

3. Detection:

  • Stop the reaction (e.g., by adding a PARP inhibitor like 3-aminobenzamide for biotinylated NAD⁺).

  • For Biotin-based detection (ELISA-like):

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PAR.

    • Detect the captured PAR using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.

  • For Radioisotope-based detection:

    • Spot the reaction mixture onto a filter membrane.

    • Wash the membrane to remove unincorporated radiolabeled NAD⁺.

    • Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

References

A Comparative Cross-Reactivity Profile of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including kinases and PARP enzymes.[3][4] Understanding the selectivity of such compounds is crucial for anticipating potential off-target effects and therapeutic windows.

This document presents a comparative cross-reactivity profile against a panel of PARP enzymes and selected kinases, alongside established PARP inhibitors Olaparib and Veliparib. The data herein is representative and intended to illustrate a typical cross-reactivity analysis.

Comparative Cross-Reactivity Data

The inhibitory activity of this compound and comparator compounds was assessed against a panel of PARP family enzymes and a selection of kinases. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against PARP Enzymes

TargetThis compoundOlaparibVeliparib
PARP-11555.2
PARP-22512.9
PARP-31501.5800
Tankyrase-1>10,0001,500>10,000
Tankyrase-2>10,000700>10,000

Table 2: Comparative Off-Target Kinase Profiling (IC50, nM)

Target KinaseThis compoundOlaparibVeliparib
CDK2/Cyclin A8,500>10,000>10,000
VEGFR2>10,0009,800>10,000
EGFR>10,000>10,000>10,000
SRC9,200>10,000>10,000
PI3Kα>10,000>10,000>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PARP Inhibition Assay Protocol

This protocol outlines a standard method for determining the inhibitory activity of compounds against PARP enzymes.

  • Reaction Mixture Preparation : In a 96-well plate, a reaction mixture is prepared containing assay buffer, biotinylated NAD+, activated DNA, and the respective PARP enzyme (PARP-1, PARP-2, etc.).

  • Compound Addition : Test compounds are serially diluted and added to the wells. A known PARP inhibitor is used as a positive control, and DMSO is used as a negative control.

  • Reaction Initiation and Incubation : The reaction is initiated by the addition of the PARP enzyme and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection : The reaction is stopped, and the amount of poly(ADP-ribosyl)ated product is quantified using a colorimetric or chemiluminescent assay. For instance, the plate can be washed and incubated with streptavidin-HRP, followed by the addition of a substrate to generate a detectable signal.

  • Data Analysis : The signal intensity is measured using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Kinase Cross-Reactivity Profiling Protocol

A widely used method for assessing kinase inhibitor selectivity is through profiling against a panel of kinases.[5][6]

  • Assay Panel Selection : A panel of kinases is selected to represent a broad range of the human kinome, including kinases from different families.[5]

  • Reaction Mixture Assembly : In a multi-well plate, each well contains a specific kinase, its corresponding substrate peptide, and the test compound at various concentrations.[7]

  • Reaction Initiation : The kinase reaction is initiated by the addition of a solution containing [γ-³³P]-ATP and MgCl₂.[7]

  • Incubation and Termination : The reaction is allowed to proceed for a defined time at a controlled temperature. The reaction is then terminated by the addition of a stop solution, and the phosphorylated substrate is captured on a filter membrane.

  • Signal Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC50 Determination : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a no-compound control. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental workflow for cross-reactivity profiling.

dna_damage DNA Damage (Single-Strand Break) parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) par->recruitment repair Base Excision Repair (BER) recruitment->repair cell_survival Cell Survival repair->cell_survival inhibitor 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide inhibitor->parp1 inhibition Inhibition

Caption: Role of PARP-1 in the DNA Base Excision Repair pathway.

start Start: Select Test Compound and Comparators prep Prepare Serial Dilutions of all Compounds start->prep parp_assay Perform PARP Inhibition Assays (PARP-1, PARP-2, etc.) prep->parp_assay kinase_assay Perform Kinase Profiling Assays (Kinome Panel) prep->kinase_assay data_collection Collect Raw Data (Luminescence/Radioactivity) parp_assay->data_collection kinase_assay->data_collection ic50_calc Calculate IC50 Values for each Target data_collection->ic50_calc analysis Comparative Analysis: - Potency (IC50) - Selectivity Score ic50_calc->analysis report Generate Cross-Reactivity Profile Report analysis->report end End report->end

Caption: Workflow for cross-reactivity profiling of a test compound.

References

Head-to-head comparison of benzimidazole PARP inhibitors' ADME profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of key benzimidazole Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair pathways, particularly in tumors with BRCA1/2 mutations. The benzimidazole scaffold has been a fertile ground for the development of potent PARP inhibitors. Understanding the ADME properties of these compounds is critical for optimizing their clinical efficacy and safety. This guide provides a head-to-head comparison of the ADME profiles of prominent benzimidazole PARP inhibitors, supported by experimental data.

Head-to-Head ADME Profile Comparison

The following tables summarize the key ADME parameters for selected benzimidazole PARP inhibitors.

Table 1: Absorption and Distribution
ParameterPamiparibVeliparib (ABT-888)AZD24612X-121 (Stenoparib)
Oral Bioavailability (F%) Good[1][2]High[3]Orally bioavailable[4]Orally available[5][6]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[7]~1.5 hours~3.5 hours (extended release)Data not available
Plasma Protein Binding (%) High (unbound fraction ~4.1%)51%Data not availableData not available
Blood-Brain Barrier (BBB) Penetration Yes, CNS penetration observed[7]LimitedPoor substrate for P-gp efflux pumps, suggesting potential for better brain penetration than some other PARP inhibitors[4]Data not available
Table 2: Metabolism
ParameterPamiparibVeliparib (ABT-888)AZD24612X-121 (Stenoparib)
Primary Metabolic Pathways N-oxidation and oxidation of the pyrrolidine ring[8]Hepatic metabolismData not availableData not available
Major CYP450 Enzymes Involved CYP3A and CYP2C8[7][8]CYP2D6 (minor contribution)Data not availableData not available
Major Metabolites Dehydrogenated oxidative product (M3)[8]M8 (lactam metabolite)Data not availableData not available
Table 3: Excretion
ParameterPamiparibVeliparib (ABT-888)AZD24612X-121 (Stenoparib)
Primary Route of Excretion Renal (urine) and feces[8]Primarily renal (urine) as unchanged drugHepatobiliary excretion observed in preclinical models[9]Data not available
Elimination Half-Life (t½) ~13.5 hours[7]~6 hoursData not availableData not available
Percentage of Unchanged Drug in Excreta Low in urine and feces[8]High in urineData not availableData not available

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

This assay predicts intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on a filter in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the cell monolayer.

    • The appearance of the compound in the basolateral (B) receiver compartment is monitored over a 2-hour incubation period.

    • To assess efflux, the transport is also measured from the basolateral to the apical side (B to A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the liver.

  • Assay Components: Liver microsomes (containing Phase I metabolic enzymes like cytochrome P450s) and the cofactor NADPH are used.

  • Assay Procedure:

    • The test compound is incubated with liver microsomes and NADPH at 37°C.

    • Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to cause drug-drug interactions by inhibiting CYP enzymes.

  • Assay System: Human liver microsomes or recombinant human CYP enzymes are used with specific probe substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Assay Procedure:

    • The test compound is incubated with the CYP enzyme system and a probe substrate.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins.

  • Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with a protein-free buffer.

  • Assay Procedure:

    • The system is incubated until the concentration of the unbound compound reaches equilibrium across the membrane.

    • The concentrations of the compound in the plasma and buffer chambers are measured.

  • Data Analysis: The fraction of the compound that is unbound (fu) in plasma is calculated.

Visualizations

PARP Signaling Pathway in DNA Damage Repair

PARP_Signaling cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair PARP_Inhibitor Benzimidazole PARP Inhibitor PARP_Inhibitor->PARP1 inhibits PARP_Inhibitor->PARP_trapping induces Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Formation Replication_fork_collapse->DSB_formation HR_proficient Homologous Recombination Proficient Cell DSB_formation->HR_proficient repaired by HR HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA mutant) DSB_formation->HR_deficient unrepaired Cell_survival Cell Survival HR_proficient->Cell_survival Synthetic_lethality Synthetic Lethality (Apoptosis) HR_deficient->Synthetic_lethality ADME_Workflow cluster_In_Vitro In Vitro Screening cluster_In_Vivo In Vivo Studies cluster_Human_Prediction Human PK Prediction & Clinical Trials Solubility Aqueous Solubility Permeability Permeability (e.g., Caco-2, PAMPA) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition Plasma_Binding Plasma Protein Binding PK_animal Pharmacokinetics in Animal Models (e.g., Rodent) Plasma_Binding->PK_animal informs Bioavailability Oral Bioavailability (F%) PK_animal->Bioavailability Clearance Clearance (CL) PK_animal->Clearance Vd Volume of Distribution (Vd) PK_animal->Vd t_half Half-life (t½) PK_animal->t_half Human_PK Human PK Prediction (Allometric Scaling, PBPK modeling) PK_animal->Human_PK informs Phase_I Phase I Clinical Trial (Human ADME) Human_PK->Phase_I

References

Comparative Efficacy of 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide and Novel Therapeutic Strategies in Olaparib-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the PARP inhibitor 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide (also known as NU1085) and emerging therapeutic alternatives for the treatment of cancers that have developed resistance to the widely used PARP inhibitor, Olaparib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.

Introduction to Olaparib Resistance

Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has transformed the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the development of resistance to Olaparib is a significant clinical challenge, limiting its long-term efficacy. Mechanisms of resistance are multifaceted and include the restoration of HRR function, increased drug efflux, and alterations in the PARP1 enzyme itself. Consequently, there is a pressing need to evaluate the efficacy of other PARP inhibitors, such as this compound, and to explore novel therapeutic strategies to overcome Olaparib resistance.

Comparative Analysis of Therapeutic Agents

This guide compares the preclinical efficacy of this compound with other therapeutic strategies in Olaparib-resistant cancer models. Due to the limited availability of direct head-to-head studies, this comparison is based on data from various preclinical investigations in relevant cancer cell line and xenograft models.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of different therapeutic agents in Olaparib-sensitive and Olaparib-resistant cancer cell lines.

Table 1: In Vitro Efficacy of PARP Inhibitors in Olaparib-Sensitive and -Resistant Prostate Cancer Cell Lines

CompoundCell LineOlaparib Resistance StatusIC50 (µM)Fold Change in Resistance
OlaparibLNCaPSensitive--
LNCaP-ORResistant4.414.41
OlaparibC4-2BSensitive--
C4-2B-ORResistant28.928.9
OlaparibDU145Sensitive--
DU145-ORResistant3.783.78

Data from studies on acquired Olaparib resistance in prostate cancer cell lines.[1][2]

Table 2: In Vitro Efficacy of a Benzimidazole-based PARP Inhibitor (NU1025) in Breast Cancer Cell Lines with Varying BRCA1 Status

CompoundCell LineBRCA1 StatusCytotoxicity
NU1025BT-20PositiveStrongly cytotoxic
NU1025SKBr-3DeficientAlmost completely insensitive
OlaparibBT-20Positive-
OlaparibSKBr-3DeficientAlmost completely insensitive
RucaparibBT-20Positive-
RucaparibSKBr-3DeficientAlmost completely insensitive

NU1025 is a compound structurally related to this compound. This data highlights the differential sensitivity of breast cancer cells to PARP inhibitors based on their BRCA1 status.[3]

Table 3: Efficacy of Combination Therapies in Overcoming Olaparib Resistance in High-Grade Serous Ovarian Cancer (HGSOC)

Treatment CombinationPatient CohortClinical Benefit Rate (CBR)Overall Response Rate (ORR)
Olaparib + Ceralasertib (ATR inhibitor)PARP inhibitor-resistant HGSOC86%-
Olaparib + Adavosertib (WEE1 inhibitor)PARP inhibitor-resistant tumors--

Clinical data from studies investigating combination therapies to overcome PARP inhibitor resistance.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these therapeutic agents.

Establishment of Olaparib-Resistant Cell Lines

Olaparib-resistant cancer cell lines are typically generated by continuous exposure of the parental sensitive cell line to gradually increasing concentrations of Olaparib over several months. The development of resistance is confirmed by determining the half-maximal inhibitory concentration (IC50) of Olaparib using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to the parental cell line indicates the acquisition of resistance.[2]

Cell Viability and Cytotoxicity Assays

These assays are fundamental to assessing the efficacy of therapeutic agents.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well and incubate.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are increasingly used to evaluate drug efficacy in a more clinically relevant setting.

  • Procedure:

    • Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the therapeutic agent(s) according to the specified dosing schedule.

    • Monitor tumor volume and mouse body weight regularly.

    • At the end of the study, tumors can be harvested for further molecular analysis.[6]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is critical for developing effective therapeutic strategies.

PARP Inhibition and Synthetic Lethality

In cells with deficient HRR (e.g., BRCA1/2 mutations), PARP inhibitors block the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication, which cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.

PARP_Inhibition cluster_0 DNA Damage Response SSB Single-Strand Break PARP PARP Enzyme SSB->PARP activates DSB Double-Strand Break HRR Homologous Recombination Repair (Functional) DSB->HRR repaired by BER Base Excision Repair PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HRR->Cell_Survival

Caption: Simplified DNA Damage Response Pathway.

Overcoming Olaparib Resistance with ATR Inhibitors

In some Olaparib-resistant tumors, resistance is mediated by the stabilization of replication forks, a process dependent on the ATR kinase. ATR inhibitors can disrupt this protective mechanism, leading to replication fork collapse and resensitizing the cells to PARP inhibitors.

ATR_Inhibition_Resistance cluster_1 Olaparib-Resistant Cell Olaparib Olaparib PARP PARP Olaparib->PARP inhibits Replication_Fork Stalled Replication Fork PARP->Replication_Fork causes ATR ATR Kinase Replication_Fork->ATR activates Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization promotes Fork_Collapse Replication Fork Collapse ATR->Fork_Collapse inhibition leads to Cell_Survival Cell Survival Fork_Stabilization->Cell_Survival ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits Cell_Death Cell Death Fork_Collapse->Cell_Death

Caption: ATR Inhibition Overcomes Olaparib Resistance.

Conclusion

While direct comparative data for this compound in Olaparib-resistant models is limited, the available information on related benzimidazole PARP inhibitors suggests that their efficacy can be cell-line dependent and influenced by the underlying genetic context, such as BRCA1 status. The exploration of alternative strategies, particularly combination therapies with ATR and WEE1 inhibitors, shows significant promise in overcoming Olaparib resistance. Further preclinical studies with direct head-to-head comparisons are warranted to definitively establish the therapeutic potential of this compound and to optimize combination strategies for patients with Olaparib-resistant cancers.

References

A Comparative Guide to the Potency and Selectivity of Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of new and established Poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on their potency and selectivity. It is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair pathway research. The guide includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting damage, PARP1 synthesizes chains of poly (ADP-ribose) (PAR) on itself and other proteins, a process called PARylation. This PAR scaffold recruits other DNA repair factors to the damage site.[4][5]

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication.[6][7] The cell's inability to repair these complex lesions results in cell death.[6]

First-generation PARP inhibitors (e.g., Olaparib, Rucaparib) target both PARP1 and PARP2. While effective, this dual inhibition can lead to hematological toxicities, as PARP2 plays a role in erythropoiesis.[8][9] This has spurred the development of next-generation inhibitors that are highly selective for PARP1, aiming to improve the therapeutic window by retaining anti-tumor efficacy while reducing side effects.[10][11]

Data Presentation: Potency and Selectivity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a next-generation PARP1-selective inhibitor, AZD5305 (Saruparib), compared to established first-generation inhibitors. The data highlights the significant increase in selectivity for PARP1 over PARP2 achieved by newer agents.

InhibitorTarget(s)PARP1 IC50 (nmol/L)PARP2 IC50 (nmol/L)Selectivity (PARP2 IC50 / PARP1 IC50)Key Characteristics
AZD5305 (Saruparib) PARP11.55653~421xNext-generation, highly PARP1-selective inhibitor and trapper.[9][10]
Olaparib PARP1/2~5.1 (Cellular PARylation)--First-in-class, approved for various cancers.[10][12]
Talazoparib PARP1/2---Considered the most potent PARP-trapper among first-generation inhibitors.[12][13]
Niraparib PARP1/2---Approved for ovarian cancer, irrespective of BRCA status.[12][13]
Rucaparib PARP1/2---Approved for BRCA-mutated ovarian and prostate cancers.[11]
Veliparib PARP1/2~33 (Cellular PARylation)--Considered a weak PARP-trapper with lower single-agent cytotoxicity.[6][10][13]
Note: IC50 values can vary based on the specific assay conditions (e.g., biochemical vs. cellular). The data for AZD5305 reflects cellular PARylation inhibition in A549 PARP2-KO and PARP1-KO cells, respectively[10]. Data for Olaparib and Veliparib are from cellular PARylation assays for comparison[10]. A direct IC50 comparison for all inhibitors under identical assay conditions is not readily available in a single source.

Mandatory Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses break PARylation Auto-PARylation & Substrate PARylation PARP1->PARylation NAD NAD+ NAD->PARylation substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment creates scaffold Repair Single-Strand Break Repair (SSBR) Recruitment->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 blocks catalytic activity & traps PARP1 on DNA

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_workflow Inhibitor Potency Screening Workflow Plate_Prep 1. Plate Coating (e.g., Histone Substrate) Inhibitor_Prep 2. Inhibitor Preparation (Serial Dilutions) Reaction_Mix 3. Enzymatic Reaction (Add PARP Enzyme, Biotin-NAD+) Plate_Prep->Reaction_Mix Inhibitor_Prep->Reaction_Mix Incubation 4. Incubation (Allow PARylation to occur) Reaction_Mix->Incubation Detection 5. Detection (Add Streptavidin-HRP, then Substrate) Incubation->Detection Readout 6. Signal Readout (Luminescence/Absorbance) Detection->Readout Analysis 7. Data Analysis (Plot Dose-Response Curve, Calculate IC50) Readout->Analysis

Caption: A typical experimental workflow for determining PARP inhibitor IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of PARP inhibitors. Below are representative protocols for an in-vitro enzymatic assay and a cell-based viability assay.

In Vitro PARP1 Enzymatic Activity Assay (ELISA-based)

This protocol is designed to quantify the enzymatic activity of PARP1 and determine the IC50 value of a test inhibitor by measuring the incorporation of biotinylated ADP-ribose onto histone substrates.

A. Materials and Reagents:

  • 96-well high-binding microplate

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Inhibitor (serially diluted in DMSO, then assay buffer)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with luminescence detection capability

B. Protocol Steps:

  • Plate Coating: Dilute histone H1 in PBS and add 50 µL to each well of the 96-well plate. Incubate overnight at 4°C or for 90 minutes at 30°C. Wash the plate three times with 200 µL of Wash Buffer.[1]

  • Inhibitor Addition: Prepare serial dilutions of the test inhibitor. Add 25 µL of each inhibitor concentration (or vehicle control) to the appropriate wells.

  • Enzymatic Reaction Initiation: Prepare a master mix containing PARP Assay Buffer, biotinylated NAD+, and recombinant PARP1 enzyme. Add 25 µL of this master mix to each well to start the reaction.[1]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for the PARylation reaction to proceed.[1]

  • Detection:

    • Wash the plate three times with Wash Buffer to remove unreacted components.

    • Dilute Streptavidin-HRP in blocking buffer and add 50 µL to each well. Incubate for 30-60 minutes at room temperature.[1]

    • Wash the plate three times with Wash Buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.[1]

  • Data Acquisition: Immediately read the luminescence signal using a microplate reader.

  • Data Analysis: Subtract the background luminescence (wells without enzyme). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[14]

Cell-Based PARP Inhibition Assay (Cell Viability)

This protocol assesses the potency of a PARP inhibitor by measuring its effect on the viability of cancer cells, particularly those with known DNA repair deficiencies (e.g., BRCA-mutant).

A. Materials and Reagents:

  • Cancer cell line (e.g., MDA-MB-436, BRCA1-mutant)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Test Inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (luminescence or absorbance, depending on the reagent)

B. Protocol Steps:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution series of the PARP inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for a period of 72 to 120 hours. The duration should be sufficient to observe effects on cell proliferation.

  • Viability Assessment:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer’s instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of media in the well).

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo®) to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Calculate the IC50 value by plotting the normalized viability data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[14]

References

In Vivo Efficacy of PARP Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for tumors with deficiencies in DNA damage repair mechanisms. This guide provides a comparative statistical analysis of the in vivo efficacy of four prominent PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these inhibitors' performance, supported by experimental data from preclinical and clinical studies.

Comparative Efficacy of PARP Inhibitors in Preclinical Models

The following table summarizes the in vivo efficacy of Olaparib, Niraparib, Rucaparib, and Talazoparib in various preclinical cancer models. The data highlights the tumor growth inhibition (TGI) achieved with these inhibitors as monotherapy or in combination with other agents.

PARP InhibitorCancer ModelMouse StrainTreatment and DoseKey Efficacy EndpointResultCitation
Olaparib BRCA2-mutated Ovarian Cancer PDXNOD/SCID50 mg/kg, i.p., daily for 28 daysTumor Growth Inhibition (TGI)79.8% TGI compared to vehicle control.[1][1]
Olaparib BRCA-deficient Breast Cancer Xenograft (BR5)N/AMonotherapyTumor Growth Inhibition (TGI)58% TGI.[2][2]
Niraparib Ovarian Cancer PDX (Carcinosarcoma)NOG miceDose-dependentTumor Growth SuppressionSuppressed tumor growth in a dose-dependent manner.[3]
Niraparib Ovarian Cancer PDXN/AMonotherapyResponse Rate59.89% response rate in the Niraparib group versus 33.15% in the vehicle group.[4][4]
Rucaparib BRCA1 mutant Breast Cancer Xenograft (MDA-MB-436)N/AN/AN/AData not detailed in the provided search results.
Talazoparib BRCA1 mutant Breast Cancer Xenograft (MX-1)Athymic nu/nu mice0.33 mg/kg, p.o., once daily for 28 daysTumor Growth InhibitionSignificantly inhibited tumor growth.[5][5]
Talazoparib Small Cell Lung Cancer PDX (SCRX-Lu149)N/A0.2 mg/kg, p.o.PARP InhibitionReduced tumor PAR by 37-68% compared to untreated controls.[6][6]

Clinical Efficacy of PARP Inhibitors

This section presents a comparative overview of the clinical efficacy of the four PARP inhibitors based on pivotal clinical trials. The data focuses on key endpoints such as Objective Response Rate (ORR) and Progression-Free Survival (PFS).

PARP InhibitorClinical TrialCancer TypeKey Patient PopulationPrimary EndpointResultCitation
Olaparib SOLO-1Advanced Ovarian Cancer (BRCAm)Newly diagnosed, in response to platinum-based chemotherapyProgression-Free Survival (PFS)Median PFS not reached vs. 13.8 months for placebo (HR 0.30, 95% CI 0.23-0.41).[7] At 5 years, median PFS was 56.0 months vs. 13.8 months for placebo (HR 0.33).[7]
Niraparib PRIMAAdvanced Ovarian CancerNewly diagnosed, in response to platinum-based chemotherapyProgression-Free Survival (PFS)In the HR-deficient population, 5-year PFS was 35% vs. 16% for placebo (HR 0.51, 95% CI 0.40-0.66).[8][8]
Rucaparib TRITON2Metastatic Castration-Resistant Prostate Cancer (BRCAm)Previously treated with AR-directed therapy and taxane-based chemotherapyObjective Response Rate (ORR)46% ORR by independent radiology review (95% CI 35-57%).[9][10][9][10]
Rucaparib ARIEL3Recurrent Ovarian CancerPlatinum-sensitiveProgression-Free Survival (PFS)In the ITT population, median PFS was 10.8 months vs. 5.4 months for placebo (HR 0.36, 95% CI 0.30–0.45).[11][11]
Talazoparib EMBRACAAdvanced Breast Cancer (gBRCAm, HER2-)Previously treated with ≤3 chemotherapy regimensProgression-Free Survival (PFS)Median PFS was 8.6 months vs. 5.6 months for chemotherapy (HR 0.54, 95% CI 0.41-0.71).[12][13][12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for preclinical studies involving PARP inhibitors.

Olaparib in a BRCA2-Mutated Ovarian Cancer Patient-Derived Xenograft (PDX) Model[1]
  • Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

  • Tumor Model: Patient-derived xenograft from a high-grade serous ovarian cancer patient with a germline BRCA2 mutation. Tumor tissue was implanted under the renal capsule.

  • Drug Formulation and Administration: Olaparib was dissolved in a vehicle of 10% DMSO, 40% PEG 300, and 50% PBS and administered via intraperitoneal (i.p.) injection.

  • Dosing Regimen: 50 mg/kg body weight, administered daily for 28 consecutive days.

  • Endpoint Analysis: Tumor volume was measured at the end of the treatment period. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) * 100.

Talazoparib in a BRCA1-Mutant Breast Cancer Xenograft Model[5]
  • Animal Model: Female athymic nu/nu mice (8-10 weeks old).

  • Tumor Model: Subcutaneous implantation of MX-1 human breast cancer cells, which harbor a BRCA1 mutation.

  • Drug Formulation and Administration: Talazoparib was formulated for oral gavage.

  • Dosing Regimen: 0.33 mg/kg body weight, administered orally once daily for 28 days.

  • Endpoint Analysis: Tumor growth was monitored throughout the study. The primary endpoint was the significant inhibition of tumor growth compared to the vehicle-treated control group.

Visualizing the Mechanism of Action and Experimental Design

PARP-Mediated DNA Repair and Synthetic Lethality

The efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. In cancer cells with BRCA mutations, the HR pathway is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which then result in DSBs that cannot be efficiently repaired, leading to genomic instability and cell death.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 DNA Double-Strand Break (DSB) Repair cluster_2 Synthetic Lethality with PARP Inhibition SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits BER_Complex Base Excision Repair (BER) Complex PARP1->BER_Complex activates Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1->Unrepaired_SSB leads to Repaired_DNA1 Repaired DNA BER_Complex->Repaired_DNA1 repairs DSB DNA Double-Strand Break HR_Pathway Homologous Recombination (HR) Pathway DSB->HR_Pathway activates Repaired_DNA2 Repaired DNA HR_Pathway->Repaired_DNA2 repairs BRCA1_2 BRCA1/2 BRCA1_2->HR_Pathway essential for PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Accumulation DSB Accumulation Replication_Fork_Collapse->DSB_Accumulation Cell_Death Cell Death DSB_Accumulation->Cell_Death in BRCA-deficient cells BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->HR_Pathway deficient in

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of PARP inhibitors using xenograft models. This process ensures a systematic evaluation of the therapeutic potential of the compounds.

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis start Select Cancer Cell Line (e.g., BRCA-mutated) cell_culture Cell Culture and Expansion start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_model Select Immunocompromised Mouse Strain animal_model->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer PARP Inhibitor (or Vehicle Control) randomization->treatment monitoring Monitor Tumor Volume and Animal Well-being treatment->monitoring Daily/Weekly endpoint Euthanize Mice at Predefined Endpoint monitoring->endpoint data_collection Collect Tumors and Tissues endpoint->data_collection analysis Data Analysis (TGI, Statistical Significance) data_collection->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of PARP inhibitors in xenograft models.

References

Unveiling Synthetic Lethality: A Comparative Guide to 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic lethality mechanism induced by 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide, a potent member of the benzimidazole-based poly(ADP-ribose) polymerase (PARP) inhibitor family. By objectively comparing its performance with other PARP inhibitors and alternative synthetic lethality-inducing agents, this document serves as a valuable resource for advancing cancer therapeutics. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.

The Principle of Synthetic Lethality with PARP Inhibitors

Synthetic lethality is a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while a single event is not. In the context of cancer therapy, this principle is powerfully exploited by targeting a gene or protein that is essential for the survival of cancer cells harboring a specific mutation, a mutation that is absent in healthy cells.

A prime example of this strategy is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[1][2] These genes are crucial for the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[3] When BRCA genes are mutated and HR is deficient, cancer cells become heavily reliant on alternative DNA repair pathways, including the base excision repair (BER) pathway, where PARP enzymes play a pivotal role.[4]

PARP inhibitors block the BER pathway, leading to an accumulation of unrepaired single-strand breaks (SSBs).[5] During DNA replication, these SSBs are converted into toxic DSBs.[6] In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cancer cells, the combination of a deficient HR pathway and an inhibited BER pathway results in a catastrophic level of genomic instability and subsequent cell death.[2][6]

Mechanism of Action: this compound as a PARP Inhibitor

While specific data for this compound is not extensively available in public literature, the broader class of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives has been demonstrated to be a potent class of PARP-1 inhibitors.[7][8] The proposed mechanism of action for the title compound is therefore based on its role as a PARP inhibitor, inducing synthetic lethality in cancer cells with deficient DNA damage repair pathways.

The benzimidazole-4-carboxamide core acts as a scaffold that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, thereby competitively inhibiting their catalytic activity.[7] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.

Performance Comparison

The following tables summarize the performance of representative 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives in comparison to the well-established PARP inhibitor, Olaparib. It is important to note that these are representative data from closely related compounds and may not reflect the exact performance of this compound.

CompoundPARP-1 Inhibition IC50 (nM)Cell Viability IC50 (µM) in MDA-MB-436 (BRCA1 mutant)Reference
Compound 6b 8.65Not Reported[8]
Compound 6m Not Reported25.36[8]
Compound 10a **Not ReportedPotentiation of Temozolomide[7]
Olaparib 2.7723.89[8]

*Note: Compounds 6b and 6m are 2-phenyl-benzimidazole-4-carboxamide derivatives with different linker and terminal groups as described in the reference.[8] **Note: Compound 10a is a 1H-benzo[d]imidazole-4-carboxamide derivative with a five-membered N-heterocyclic moiety at the 2-position.[7]

Alternative Synthetic Lethality Targets

While PARP inhibitors have shown significant clinical success, research into alternative synthetic lethality targets is expanding to overcome resistance and broaden the applicability of this approach.[9] Key alternative targets include:

TargetFunctionRationale for Synthetic Lethality
ATR (Ataxia Telangiectasia and Rad3-related) A key kinase in the DNA damage response, activated by single-strand DNA breaks and replication stress.Tumors with defects in ATM (Ataxia-Telangiectasia Mutated) or p53 are often more reliant on the ATR-Chk1 pathway for survival.[10]
WEE1 A tyrosine kinase that regulates the G2/M cell cycle checkpoint.Cancer cells with p53 mutations often lack a functional G1 checkpoint and are therefore more dependent on the WEE1-mediated G2 checkpoint to repair DNA damage before entering mitosis.
Polθ (DNA Polymerase Theta) Involved in an alternative, error-prone DNA double-strand break repair pathway called microhomology-mediated end joining (MMEJ).In HR-deficient tumors, inhibition of Polθ can lead to synthetic lethality by blocking a key alternative DSB repair pathway.

Experimental Protocols

PARP-1 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the in vitro inhibitory activity of a compound against the PARP-1 enzyme.

Principle: The assay measures the amount of poly(ADP-ribose) (PAR) generated by PARP-1 in the presence of the test compound.

Procedure:

  • Coating: A 96-well plate is coated with histone, a substrate for PARP-1.

  • Reaction: Recombinant PARP-1 enzyme, NAD+ (the substrate for PAR synthesis), and varying concentrations of the test compound are added to the wells. The plate is incubated to allow the PARP-1 reaction to proceed.

  • Detection: The plate is washed, and an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

  • Signal Generation: After another wash, a substrate for the conjugated enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. The IC50 value is calculated as the concentration of the compound that inhibits PARP-1 activity by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DNA Damage Assay (γH2AX Foci Formation)

This assay visualizes and quantifies DNA double-strand breaks within cells.

Principle: Following a DNA double-strand break, the histone variant H2AX is phosphorylated at serine 139, forming γH2AX. This phosphorylated form accumulates at the site of the DNA break, forming distinct nuclear foci that can be visualized by immunofluorescence.

Procedure:

  • Cell Treatment: Cells are grown on coverslips and treated with the test compound.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Quantification: The number of γH2AX foci per nucleus is counted to quantify the level of DNA damage.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: The cells are harvested and stained with fluorescently labeled Annexin V and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Visualizing the Mechanisms

Synthetic_Lethality_PARP_Inhibitor cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) BER_N Base Excision Repair (BER) DNA_SSB_N->BER_N Repaired by DNA_DSB_N DNA Double-Strand Break (DSB) DNA_SSB_N->DNA_DSB_N Replication leads to PARP_N PARP BER_N->PARP_N Mediated by HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N Repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) BER_C Base Excision Repair (BER) DNA_SSB_C->BER_C Repair Blocked DNA_DSB_C DNA Double-Strand Break (DSB) DNA_SSB_C->DNA_DSB_C Replication leads to PARP_C PARP BER_C->PARP_C PARP_Inhibitor 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP_C Inhibits HR_C Homologous Recombination (HR) Deficient DNA_DSB_C->HR_C Repair Fails Cell_Death_C Cell Death (Apoptosis) DNA_DSB_C->Cell_Death_C Accumulation of unrepaired breaks HR_C->Cell_Death_C Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation PARP_Assay PARP-1 Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTT) in HR-deficient and proficient cells PARP_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX foci) Cell_Viability->DNA_Damage_Assay Xenograft_Model Xenograft Model (HR-deficient tumor) Cell_Viability->Xenograft_Model Tumor_Growth Measure Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Start Compound Synthesis (2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide) Start->PARP_Assay Logical_Relationship cluster_logic Logic of Synthetic Lethality GeneA_Loss Loss of Gene A (e.g., BRCA1/2 mutation) Combined_Loss Loss of Gene A + Inhibition of Gene B GeneA_Loss->Combined_Loss Viable1 Cell is Viable GeneA_Loss->Viable1 GeneB_Inhibition Inhibition of Gene B (e.g., PARP inhibition) GeneB_Inhibition->Combined_Loss Viable2 Cell is Viable GeneB_Inhibition->Viable2 Lethal Cell Death Combined_Loss->Lethal

References

Safety Operating Guide

Proper Disposal of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Based on data from related benzimidazole compounds, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide should be handled as a hazardous substance with the potential for acute toxicity if swallowed, in contact with skin, or inhaled.[1] It is also presumed to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, immediate and stringent precautionary measures are essential.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves must be worn.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[1][2]

  • Lab Coat: A fire/flame-resistant and impervious lab coat should be worn.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a full-face respirator with an appropriate filter should be used.[1][3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]

Hazard Classification Summary

The following table summarizes the likely hazard classifications for this compound, based on data from similar benzimidazole compounds. These classifications align with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Skin IrritationCategory 2H315Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1/2H318/H319Causes serious eye damage or irritation.[4]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is critical for managing waste generated from the use of this compound.

Step 1: Waste Minimization Before beginning any experiment, plan to minimize waste generation.[5][6] This can be achieved by reducing the scale of operations and ordering only the necessary amount of the chemical.[6]

Step 2: Waste Segregation and Collection Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][7]

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a dedicated, properly labeled, and sealable hazardous waste container.[1][2] The container should be made of a compatible material, with plastic being a preferred option.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1] Also, include the date and approximate concentration.

Step 3: Storage Store the waste container in a designated and secure satellite accumulation area within the laboratory.[5][6] This area should be well-ventilated and away from incompatible materials.[2][3] Keep the container tightly closed when not in use.[2][3]

Step 4: Scheduling Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6] Do not allow waste to accumulate in the laboratory for an extended period.

Step 5: Decontamination of Empty Containers Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[5]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][5]

  • Disposal of Rinsed Containers: Once decontaminated, the container can often be disposed of as non-hazardous waste.[1] However, it is best practice to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on the disposal of empty containers.

Prohibited Disposal Methods:

  • Do not dispose of down the drain. [2][3]

  • Do not dispose of in regular trash.

  • Do not attempt to neutralize or chemically treat the waste unless you are following a specifically approved protocol from your EHS office.

Disposal Workflow Diagram

cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Start: Experiment using 2-(4-Hydroxyphenyl)-1h- Benzimidazole-4-Carboxamide B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste: - Unused Compound - Contaminated Materials - Empty Containers B->C D Is it an empty container? C->D E Place solid & liquid waste in a labeled, sealed Hazardous Waste Container D->E No F Triple-rinse container with a suitable solvent D->F Yes H Store waste container in designated Satellite Accumulation Area E->H G Collect rinsate in Hazardous Waste Container F->G J Puncture and dispose of decontaminated container as per institutional policy F->J G->H I Contact EHS for waste pickup H->I K End I->K J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for handling similar benzimidazole derivatives and other potentially hazardous research chemicals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The recommendations below are based on the hazard profiles of structurally related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personnel safety. Based on the potential hazards of similar benzimidazole compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory.[1]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves is recommended.[1] For prolonged contact, consider heavier-duty gloves like butyl rubber.To prevent skin contact and absorption. Double-gloving provides an additional layer of protection during handling and disposal.[1]
Eye and Face Protection Chemical safety goggles are required. A full-face shield must be worn over goggles when there is a risk of splashing.[1]To protect the eyes and face from splashes and airborne particles of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood.[1][2]To prevent the inhalation of fine powders, which may cause respiratory irritation.[1]
Protective Clothing A disposable, polyethylene-coated polypropylene gown or a lab coat made of a low-permeability fabric is required.[1] This should be worn over personal clothing.To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1]
Footwear Closed-toe shoes are mandatory in all laboratory settings.To protect the feet from potential spills.

Operational Plan: Safe Handling Procedures

A systematic approach to handling is crucial to minimize exposure and environmental impact.

Preparation and Handling:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the work area.

  • Avoid Dust Formation: Handle the compound carefully to avoid the formation and dispersal of dust.

  • Post-Handling Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, disposable gowns, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and rinsates from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquids. Do not dispose of this chemical down the drain.[3]

  • Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The triple-rinsed, defaced container can then be discarded as non-hazardous waste.[4]

Disposal Procedure:

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Accessibility B->C D Weigh and Handle Compound C->D Proceed to Handling E Perform Experiment D->E F Segregate Solid & Liquid Hazardous Waste E->F Proceed to Cleanup G Decontaminate Work Surfaces F->G H Triple-Rinse Glassware (Collect Rinsate) G->H I Dispose of Waste via Licensed Contractor H->I J Doff PPE Correctly I->J Proceed to Post-Handling K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。